molecular formula C7H13N3 B1280936 3-sec-Butyl-1H-pyrazol-5-amine CAS No. 56367-25-0

3-sec-Butyl-1H-pyrazol-5-amine

Katalognummer: B1280936
CAS-Nummer: 56367-25-0
Molekulargewicht: 139.2 g/mol
InChI-Schlüssel: HGIUJMQEDPSCJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-sec-Butyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-sec-Butyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-sec-Butyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-butan-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-5(2)6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIUJMQEDPSCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480564
Record name 3-sec-Butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56367-25-0
Record name 3-sec-Butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-sec-Butyl-1H-pyrazol-5-amine: Scaffold Versatility & Synthetic Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-sec-Butyl-1H-pyrazol-5-amine (also designated as 5-amino-3-sec-butylpyrazole) represents a critical pharmacophore in modern medicinal chemistry. Unlike its simpler methyl or tert-butyl analogs, the sec-butyl substituent introduces a unique combination of lipophilic bulk and chirality at the C3 position. This structural nuance makes it an invaluable building block for tuning the physicochemical properties of kinase inhibitors, particularly in targeting hydrophobic pockets within the ATP-binding cleft.

This guide provides a rigorous technical analysis of the molecule’s tautomeric behavior, a validated synthetic protocol, and a strategic overview of its regioselective reactivity in heterocyclization.

Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium

The versatility of 3-sec-butyl-1H-pyrazol-5-amine stems from its annular tautomerism. In solution, the molecule exists in dynamic equilibrium between three primary forms. Understanding this is prerequisite for predicting reactivity, especially in nucleophilic substitutions.

  • Form A (1H-pyrazole): The most stable tautomer in polar protic solvents.

  • Form B (2H-pyrazole): Often favored in non-polar environments or specific binding pockets.

  • Form C (Imino-form): Less common but kinetically relevant during electrophilic attack at the exocyclic nitrogen.

Key Insight: The sec-butyl group at position 3 exerts a steric influence that can shift this equilibrium compared to a methyl group, potentially shielding N2 from bulky electrophiles.

Stereochemical Considerations

Unlike the tert-butyl analog, the sec-butyl group possesses a chiral center (R/S).

  • Implication: Standard synthesis yields a racemate.

  • Drug Design: If the target protein pocket is stereospecific, chiral resolution (e.g., via chiral HPLC or asymmetric synthesis using chiral hydrazines) may be required downstream.

Predicted Physicochemical Data
  • Molecular Formula:

    
    
    
  • Molecular Weight: 139.20 g/mol

  • LogP (Predicted): ~1.2 – 1.5 (Higher lipophilicity than 3-methyl analog, enhancing membrane permeability).

  • pKa (Conjugate Acid): ~4.0 (Ring nitrogen), ~2.5 (Exocyclic amine).

Synthetic Protocol: Condensation Route

The most robust route to 3-sec-butyl-1H-pyrazol-5-amine is the cyclocondensation of a


-ketonitrile with hydrazine. This method is preferred for its atom economy and scalability.
Reaction Scheme Visualization

Synthesis SM1 4-methyl-3-oxopentanenitrile (Beta-ketonitrile) Inter Intermediate Hydrazone SM1->Inter Nucleophilic Attack (Ethanol, Reflux) SM2 Hydrazine Hydrate (NH2NH2·H2O) SM2->Inter Prod 3-sec-Butyl-1H-pyrazol-5-amine (Target) Inter->Prod Cyclization & Dehydration

Figure 1: Cyclocondensation pathway. The sec-butyl group remains intact throughout the cyclization.

Step-by-Step Methodology

Reagents:

  • 4-methyl-3-oxopentanenitrile (1.0 eq)

  • Hydrazine monohydrate (1.2 eq)

  • Ethanol (Absolute, 10 volumes)

  • Acetic acid (Catalytic, optional)

Protocol:

  • Preparation: Charge a reaction vessel with 4-methyl-3-oxopentanenitrile dissolved in absolute ethanol.

  • Addition: Add hydrazine monohydrate dropwise at 0–5°C. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of nitrile via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • The residue is often an oil that solidifies upon standing or trituration with cold diethyl ether/hexane.

    • Purification: Recrystallization from ethanol/water or toluene is recommended to remove hydrazine residues.

Expert Note: The sec-butyl group increases the solubility of the product in organic solvents compared to the methyl analog, making aqueous extraction (washing) efficient for removing inorganic salts.

Advanced Reactivity: Regioselective Cyclization

The primary utility of this scaffold is in the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines (kinase inhibitor scaffolds).[1] A common challenge is controlling where the electrophile reacts: the exocyclic amine (N-exo) or the ring nitrogen (N-ring).[2]

The Regioselectivity Challenge

When reacting 3-sec-butyl-1H-pyrazol-5-amine with a 1,3-dielectrophile (e.g., acetylacetone or ethoxymethylene malononitrile):

  • Path A: Attack by Exocyclic NH2

    
     Formation of Pyrazolo[1,5-a]pyrimidine.
    
  • Path B: Attack by Ring NH

    
     Formation of Pyrazolo[1,5-a]pyrimidine (Isomeric).
    

The sec-butyl group at C3 provides steric bulk that can kinetically disfavor attack at the adjacent ring nitrogen (N2), thereby improving regioselectivity toward the desired isomer compared to smaller alkyl derivatives.

Reactivity Flowchart

Reactivity cluster_0 Electrophilic Attack Options Core 3-sec-Butyl-1H-pyrazol-5-amine Path1 C4-Iodination/Nitration (Electrophilic Aromatic Subst.) Core->Path1 NIS or HNO3 Path2 Cyclization w/ 1,3-Dicarbonyls (Pyrazolo[1,5-a]pyrimidine) Core->Path2 Reflux/Acid Cat. Path3 Acylation (Amide Formation) Core->Path3 AcCl / Base Result2 Kinase Inhibitor Core (Regioisomer dependent on Sterics) Path2->Result2

Figure 2: Divergent reactivity profile. The electron-rich C4 position allows for easy functionalization.

Medicinal Chemistry Applications

The 3-sec-butyl-1H-pyrazol-5-amine moiety is frequently embedded in:

  • CDK Inhibitors: The pyrazole nitrogens mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • p38 MAP Kinase Inhibitors: The sec-butyl group occupies the hydrophobic "gatekeeper" pocket or specificity pocket, improving selectivity over other kinases.

  • Agrochemicals: Used as a precursor for fungicidal pyrazole-carboxamides.

Data Summary: Substituent Effect on Lipophilicity

Substituent (R)LogP (Approx)Steric Bulk (A-value)Primary Effect
Methyl0.6LowStandard binding
sec-Butyl 1.4 High (Chiral) Hydrophobic pocket filling
tert-Butyl1.6Very HighMaximum steric clash
Phenyl1.8PlanarPi-stacking interactions

References

  • Regioselectivity in Aminopyrazole Cyclizations: Title: Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones. Source: ResearchGate (2025). URL:

  • General Synthesis of 3-Alkyl-5-Aminopyrazoles: Title

    
    -Aminoenones in the regioselective synthesis of 1,3,5-trialkylpyrazoles.[3]
    Source: Journal of the Chemical Society, Perkin Transactions 1.
    URL:
    
  • Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: PubMed Central (PMC). URL:

  • Synthetic Methodology for tert-Butyl Analog (Homologous Protocol): Title: 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Source: PubMed Central (PMC). URL:

Sources

Technical Guide: 3-sec-Butyl-1H-pyrazol-5-amine (CAS 56367-25-0)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-sec-Butyl-1H-pyrazol-5-amine , a critical heterocyclic building block in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

3-sec-Butyl-1H-pyrazol-5-amine (CAS 56367-25-0 ) is a substituted aminopyrazole scaffold widely utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.[1] Distinguished by the steric bulk and lipophilicity of the sec-butyl group at the C3 position, this compound serves as a "privileged structure" for occupying hydrophobic pockets within enzyme active sites (e.g., ATP-binding pockets of protein kinases).

This guide details the physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards required for the rigorous application of this compound in pharmaceutical research.

Chemical Identity & Properties

PropertySpecification
CAS Number 56367-25-0
IUPAC Name 3-(butan-2-yl)-1H-pyrazol-5-amine
Synonyms 5-Amino-3-sec-butylpyrazole; 3-sec-Butyl-5-aminopyrazole
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calc) ~3.5 (pyrazole N), ~16 (amine -NH₂)
Lipophilicity (cLogP) ~1.2 (Estimated)
Structural Significance

The molecule features three distinct vectors for chemical modification, making it a versatile template for Fragment-Based Drug Design (FBDD):

  • Exocyclic Primary Amine (C5-NH₂): A nucleophilic handle for amide, urea, or sulfonamide formation.

  • Pyrazole Nitrogen (N1-H): An acidic site capable of alkylation or arylation to tune solubility and binding orientation.

  • sec-Butyl Group (C3): A hydrophobic moiety that provides van der Waals interactions, often critical for selectivity in hydrophobic protein sub-pockets.

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of 3-sec-Butyl-1H-pyrazol-5-amine follows the classic Knorr Pyrazole Synthesis logic, involving the condensation of a


-ketonitrile with hydrazine.
Validated Synthetic Route

Reaction: Cyclocondensation of 4-methyl-3-oxohexanenitrile with Hydrazine Hydrate.

Synthesis SM1 4-Methyl-3-oxohexanenitrile (Beta-Ketonitrile) Inter Hydrazone Intermediate SM1->Inter Ethanol, Reflux Nucleophilic Attack Reagent Hydrazine Hydrate (NH2NH2 • H2O) Reagent->Inter Product 3-sec-Butyl-1H-pyrazol-5-amine (CAS 56367-25-0) Inter->Product Cyclization & Dehydration (-H2O)

Figure 1: Synthetic pathway for CAS 56367-25-0 via condensation of beta-ketonitrile and hydrazine.[2]

Step-by-Step Protocol

Objective: Synthesis of 10g of 3-sec-Butyl-1H-pyrazol-5-amine.

  • Reagent Preparation:

    • Charge a 250 mL round-bottom flask with 4-methyl-3-oxohexanenitrile (10.0 g, 71.8 mmol) dissolved in Ethanol (absolute, 100 mL).

    • Note: The precursor 4-methyl-3-oxohexanenitrile is derived from the Claisen condensation of acetonitrile with methyl 2-methylbutanoate.

  • Cyclization:

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add Hydrazine Hydrate (80% solution, 4.5 g, ~72 mmol) over 15 minutes. Caution: Exothermic reaction.

    • Remove the ice bath and heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS until the starting nitrile is consumed.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • The residue is often an oil that solidifies upon standing or trituration with cold diethyl ether/hexanes.

    • Recrystallization: If necessary, recrystallize from a mixture of Ethyl Acetate/Hexanes to yield the pure product as a crystalline solid.

Yield Expectation: 85–95% typically.

Reactivity & Derivatization Logic

In drug development, this scaffold is rarely the final drug but rather a "warhead" carrier or a hinge-binding motif.

Functionalization Map

The reactivity is governed by the tautomeric nature of the pyrazole ring and the nucleophilicity of the exocyclic amine.

Reactivity Core 3-sec-Butyl-1H-pyrazol-5-amine (Core Scaffold) Path1 Acylation / Sulfonylation (Target: 5-NH2) Core->Path1 Path2 Sandmeyer Reaction (Target: 5-NH2 -> Halogen) Core->Path2 Path3 N-Alkylation / Arylation (Target: N1-H) Core->Path3 Path4 Cyclocondensation (Target: N1 & 5-NH2) Core->Path4 Prod1 Amides / Sulfonamides (Kinase Hinge Binders) Path1->Prod1 Prod2 5-Halo-pyrazoles (Coupling Partners) Path2->Prod2 Prod3 N-Substituted Pyrazoles (Solubility Tuning) Path3->Prod3 Prod4 Pyrazolo[1,5-a]pyrimidines (Bicyclic Heterocycles) Path4->Prod4

Figure 2: Derivatization logic for medicinal chemistry campaigns.

Key Reactions in Medicinal Chemistry
  • Pyrazolo[1,5-a]pyrimidine Synthesis:

    • Condensation of 3-sec-butyl-1H-pyrazol-5-amine with 1,3-dicarbonyls (e.g., malonaldehyde derivatives) yields pyrazolo[1,5-a]pyrimidines. This bicyclic system is isosteric with purines and is a frequent scaffold in ATP-competitive inhibitors (e.g., CDK, mTOR inhibitors).

  • Urea Formation:

    • Reaction with isocyanates yields pyrazolyl-ureas, a motif seen in p38 MAPK and Raf kinase inhibitors.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle powder in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, although pyrazoles are generally stable.

References

  • Oakwood Chemical. (n.d.). 3-sec-Butyl-1H-pyrazol-5-amine Safety Data Sheet & Product Specifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted aminopyrazoles. Retrieved from [Link]

  • Fichez, J., et al. (2015). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Retrieved from [Link]

Sources

The 3-sec-Butyl-1H-pyrazol-5-amine Scaffold: Synthetic Protocols and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-sec-butyl-1H-pyrazol-5-amine (also known as 5-amino-3-(1-methylpropyl)pyrazole) represents a specialized subclass of the 3-alkyl-5-aminopyrazole family—a privileged scaffold in medicinal chemistry. While less ubiquitous than its tert-butyl or methyl analogs, the sec-butyl variant offers a unique physicochemical profile. It introduces a chiral center adjacent to the aromatic ring and provides a specific steric volume that bridges the gap between the compact isopropyl and the bulky tert-butyl groups.

This technical guide outlines the precise chemical architecture, synthetic pathways, and pharmacological utility of this scaffold, specifically focusing on its application as a hinge-binding motif in ATP-competitive kinase inhibitors (e.g., CDKs, JNKs, and Aurora kinases).

Chemical Architecture and Properties[1][2][3][4][5]

Structural Dynamics and Tautomerism

The core utility of the 3-sec-butyl-1H-pyrazol-5-amine lies in its ability to function as a bidentate hydrogen bond donor/acceptor. However, its behavior is governed by annular tautomerism, which dictates its binding mode in biological pockets.

  • Tautomer A (1H-form): The hydrogen is on the nitrogen adjacent to the sec-butyl group.

  • Tautomer B (2H-form): The hydrogen is on the nitrogen adjacent to the amine.

In solution, these forms exist in rapid equilibrium. In the context of kinase binding, the specific tautomer stabilized by the protein's "hinge region" determines potency.

The sec-Butyl Advantage: Chirality and Lipophilicity

Unlike the symmetric isopropyl or tert-butyl groups, the sec-butyl group (1-methylpropyl) introduces a chiral center at the C3-position side chain.

  • Chirality: The (R)- and (S)-enantiomers of the sec-butyl group project the terminal ethyl vs. methyl groups into different sub-pockets. In high-precision drug design, resolving this racemic mixture is often necessary to maximize Van der Waals contacts within the hydrophobic "gatekeeper" region of a kinase.

  • Lipophilicity: The sec-butyl group increases the LogP relative to isopropyl, enhancing permeability, while avoiding the excessive steric clash sometimes seen with tert-butyl groups in constricted pockets.

Synthetic Strategies and Protocols

The synthesis of 3-sec-butyl-1H-pyrazol-5-amine follows the classical Knorr-type cyclocondensation logic, but requires a specific


-ketonitrile precursor that is not always commercially available.
Workflow Visualization

SynthesisWorkflow Start Starting Materials (Isovaleronitrile + Ester) Inter Intermediate 4-methyl-3-oxohexanenitrile Start->Inter NaH / THF Claisen Condensation Cycliz Cyclization (Hydrazine Hydrate) Inter->Cycliz EtOH / Reflux Product Target Scaffold 3-sec-butyl-1H-pyrazol-5-amine Cycliz->Product Purification (Recrystallization)

Figure 1: Step-wise synthetic route from commodity chemicals to the target aminopyrazole.

Detailed Experimental Protocol
Step 1: Synthesis of 4-methyl-3-oxohexanenitrile (Precursor)

Since the specific


-ketonitrile is rare, it must be synthesized via Claisen condensation.
  • Reagents: Acetonitrile (active methylene source), Ethyl 2-methylbutyrate (electrophile), Sodium Hydride (NaH), THF (anhydrous).

  • Mechanism: The anion of acetonitrile attacks the ester carbonyl of ethyl 2-methylbutyrate.

Protocol:

  • Charge a flame-dried flask with NaH (1.2 eq) and anhydrous THF under

    
     atmosphere.
    
  • Heat to 60°C.

  • Add a mixture of Acetonitrile (1.0 eq) and Ethyl 2-methylbutyrate (1.0 eq) dropwise over 1 hour. Note: The sec-butyl backbone comes from the 2-methylbutyrate.

  • Reflux for 4–6 hours until H2 evolution ceases.

  • Quench: Cool to 0°C and carefully quench with dilute HCl/Ice.

  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Check for nitrile peak (~2200

    
    ) and ketone carbonyl in IR.
    
Step 2: Cyclization to Pyrazole
  • Reagents: 4-methyl-3-oxohexanenitrile (from Step 1), Hydrazine monohydrate (

    
    ), Ethanol.
    

Protocol:

  • Dissolve the crude

    
    -ketonitrile in Ethanol (0.5 M concentration).
    
  • Add Hydrazine monohydrate (1.2 eq) dropwise at room temperature. Caution: Exothermic.

  • Heat the mixture to reflux (80°C) for 3–5 hours.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting nitrile spot should disappear, replaced by a lower Rf spot (amine).

  • Workup: Evaporate ethanol under reduced pressure.

  • Purification: The residue is often an oil. Induce crystallization by triturating with cold diethyl ether or hexanes. If oil persists, recrystallize from Ethanol/Water (1:1).

Medicinal Chemistry Applications (SAR)[6][7]

The 3-sec-butyl-1H-pyrazol-5-amine is rarely the final drug; it is a fragment . Its primary application is in the design of ATP-competitive kinase inhibitors.

The Hinge Binding Motif

In the ATP binding pocket of kinases, the adenine ring of ATP forms hydrogen bonds with the "hinge" region of the protein. The aminopyrazole mimics this interaction.

  • N1-H (Donor): Binds to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

  • N2 (Acceptor): Binds to the backbone NH of the hinge residue (e.g., Leu83 in CDK2).

  • C3-sec-butyl: Occupies the hydrophobic "Gatekeeper" pocket or the solvent-accessible region, depending on the vector.

SAR Optimization Logic

When optimizing a lead compound containing this scaffold, the sec-butyl group is chosen over others for specific reasons:

Substituent (R)Steric BulkLipophilicitySAR Implication
MethylLowLowOften too small to fill the hydrophobic pocket; low potency.
IsopropylMediumMediumGood standard, but may lack specific shape complementarity.
sec-Butyl High (Chiral) High Exploits stereoselective binding; fills larger hydrophobic voids.
tert-ButylVery HighVery HighCan cause steric clashes in tight pockets (e.g., GSK3

).
Biological Signaling Pathway (Kinase Inhibition)

SignalingPathway Inhibitor 3-sec-butyl-pyrazole Derivative Kinase Target Kinase (e.g., CDK2 / JNK3) Inhibitor->Kinase Competitive Inhibition Substrate Downstream Substrate (e.g., Rb, c-Jun) Kinase->Substrate Phosphorylation (Inhibited) ATP ATP ATP->Kinase Blocked Effect Cell Cycle Arrest / Apoptosis Substrate->Effect Downstream Signaling

Figure 2: Mechanism of Action. The derivative competes with ATP, preventing substrate phosphorylation.

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6):

    • Pyrazole-CH: Singlet around

      
       5.2–5.5 ppm.
      
    • NH2: Broad singlet around

      
       4.5–5.0 ppm (exchangeable with 
      
      
      
      ).
    • sec-Butyl: Multiplets for the chiral CH (

      
      2.5 ppm), methylene (
      
      
      
      1.5 ppm), and two distinct methyl signals (doublet and triplet).
  • LC-MS:

    • Expect

      
       = 140.2 (Calculated MW: 139.19).
      
    • Purity > 95% required for biological assay.

References

  • Synthesis of Aminopyrazoles: El-Saghier, A. M. M., et al. "Synthesis and biological activity of some new pyrazole derivatives." Journal of Chemical Research, 2000. (Representative general method).

  • Kinase Inhibitor SAR: Foloppe, N., et al. "Structure-based design of novel 3-aminopyrazole inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters, 2006.

  • JNK3 Inhibitors: Bowers, S., et al. "Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives."[1] Journal of Medicinal Chemistry, 2014.[1]

  • Tautomerism in Drug Design: Yvonne, C. M., et al. "Tautomerism of Pyrazoles: A Critical Review." Molecules, 2018.

  • General Pyrazole Synthesis Review: Kumar, V., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.

Sources

Introduction: The Prominence of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Mechanism of Action: 3-sec-Butyl-1H-pyrazol-5-amine

From a chemical standpoint, 3-sec-Butyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a sec-butyl group at the C3 position and an amine group at the C5 position. The pyrazole nucleus is a five-membered ring containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its versatile chemical nature and its presence in numerous compounds with a wide array of biological activities.[1][2]

The functionalization of the pyrazole ring with an amino group, particularly at the C5 position, creates a versatile framework for developing ligands that can interact with various biological targets.[1] As a result, 5-aminopyrazole derivatives have been extensively explored and have shown significant therapeutic potential in several areas, including oncology, inflammation, and infectious diseases.[1][3][4] Several approved drugs, such as Celecoxib (anti-inflammatory) and Crizotinib (anti-cancer), feature the pyrazole core, underscoring the pharmacological value of this heterocycle.[1][3]

While direct experimental data on the specific molecule 3-sec-Butyl-1H-pyrazol-5-amine is not extensively available in public literature, the well-documented activities of structurally related 3-substituted-1H-pyrazol-5-amines allow for a robust, evidence-based postulation of its core mechanism of action.

Postulated Core Mechanism of Action: Protein Kinase Inhibition

The most prominent and well-documented mechanism of action for the 5-aminopyrazole scaffold is the inhibition of protein kinases.[5][6][7] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[5][7]

Derivatives of 5-aminopyrazole have been repeatedly identified as potent inhibitors of various protein kinases, including:

  • p38α Mitogen-Activated Protein (MAP) Kinase[8]

  • Janus Kinases (JAKs)[7]

  • Epidermal Growth Factor Receptor (EGFR)[9][10]

  • Aurora Kinases[6]

  • Cyclin-Dependent Kinases (CDKs)[5]

The pyrazole ring's unique structural features, including its ability to act as both a hydrogen bond donor and acceptor, allow it to mimic the purine core of ATP. This enables these compounds to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[5][7] The substitution at the C3 position, in this case, a sec-butyl group, is crucial for modulating the potency and selectivity of the inhibitor against specific kinases.[7]

ATP_Competitive_Inhibition cluster_kinase Protein Kinase Kinase Kinase Enzyme Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP_Site ATP Binding Pocket Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Normal Binding ADP ADP Substrate Substrate Protein Substrate->Substrate_Site Inhibitor 3-sec-Butyl-1H- pyrazol-5-amine Inhibitor->ATP_Site Binds and Blocks

Caption: ATP-Competitive Inhibition by 3-sec-Butyl-1H-pyrazol-5-amine.

Key Kinase Targets and Signaling Pathways

Based on extensive research into the 5-aminopyrazole scaffold, 3-sec-Butyl-1H-pyrazol-5-amine is predicted to exhibit inhibitory activity against one or more key kinase families involved in oncogenic and inflammatory signaling.

p38α MAP Kinase and Inflammatory Signaling

The p38α MAP kinase is a central regulator of inflammatory responses. It is activated by cellular stress and inflammatory cytokines like TNF-α and IL-1β, leading to the production of pro-inflammatory mediators. The 5-aminopyrazole scaffold has been successfully utilized to develop potent and selective inhibitors of p38α.[8] These inhibitors effectively block the production of TNF-α in cellular and in vivo models, demonstrating significant anti-inflammatory potential.[8] The interaction typically involves the pyrazole core forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

p38_Pathway Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) p38 p38α MAP Kinase Cytokines->p38 Activates Downstream Downstream Kinases (e.g., MK2) p38->Downstream Phosphorylates Inhibitor 3-sec-Butyl-1H- pyrazol-5-amine Inhibitor->p38 Inhibits Transcription_Factors Transcription Factors (e.g., ATF2) Downstream->Transcription_Factors Activates Inflammation Pro-inflammatory Gene Expression Transcription_Factors->Inflammation

Caption: Inhibition of the p38 MAP Kinase signaling pathway.

JAK/STAT Pathway in Immunity and Cancer

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) is critical for cytokine signaling. Upon cytokine receptor binding, JAKs auto-phosphorylate and then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. The pyrazole ring has been a key structural element in the design of JAK inhibitors for treating inflammatory diseases and cancers.[7] For example, the substitution on the pyrazole ring is a key determinant for achieving selectivity between different JAK isoforms.[7]

Receptor Tyrosine Kinases (RTKs) in Oncology

RTKs like the Epidermal Growth Factor Receptor (EGFR) are frequently mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation and survival. The pyrazole scaffold has been incorporated into numerous potent EGFR inhibitors.[9][10] These compounds compete with ATP to block EGFR autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/Akt and RAS/MAPK.

Quantitative Data Summary

While specific IC₅₀ values for 3-sec-Butyl-1H-pyrazol-5-amine are not available, the table below summarizes the activity of representative 5-aminopyrazole derivatives against various kinases, illustrating the scaffold's potential.

Compound Class/ExampleTarget KinaseReported Potency (IC₅₀)Therapeutic AreaReference
5-Amino-pyrazole derivative (2j)p38αPotent (exact value not stated)Inflammation[8]
Pyrazolo[1,5-a]pyrimidinesEGFR, B-Raf, MEKVaries (nM to µM range)Cancer[5]
Afuresertib (pyrazole-based)Akt11.3 nMCancer[6]
Golidocitinib (pyrazole-based)JAK1Highly PotentCancer[7]
Triazine-based pyrazolesEGFR229.4 - 395.1 nMCancer[9]

Experimental Workflows for Mechanism of Action Elucidation

To definitively characterize the mechanism of action of 3-sec-Butyl-1H-pyrazol-5-amine, a series of standardized biochemical and cell-based assays would be required.

In Vitro Kinase Inhibition Assay

This is the primary experiment to confirm direct kinase inhibition and determine potency (IC₅₀).

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of 3-sec-Butyl-1H-pyrazol-5-amine in 100% DMSO.

    • Create a serial dilution series of the compound in assay buffer.

    • Prepare solutions of the target kinase, a suitable biotinylated substrate peptide, and ATP at optimal concentrations.

    • Prepare the detection reagents: Europium-conjugated anti-phospho-substrate antibody and Streptavidin-XL665.

  • Kinase Reaction:

    • In a 384-well low-volume microplate, add 2 µL of the compound dilution (or DMSO for control).

    • Add 4 µL of the kinase/substrate peptide mix to all wells.

    • Initiate the reaction by adding 4 µL of the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 5 µL of the Europium-antibody solution.

    • Add 5 µL of the Streptavidin-XL665 solution.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm) and plot the ratio against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

HTRF_Workflow start Start reagent_prep Prepare Reagents: - Compound Dilutions - Kinase/Substrate Mix - ATP Solution start->reagent_prep dispense Dispense Compound, Kinase/Substrate, and ATP into Plate reagent_prep->dispense incubate_reaction Incubate for Kinase Reaction dispense->incubate_reaction add_detection Add HTRF Detection Reagents incubate_reaction->add_detection incubate_detection Incubate for Detection add_detection->incubate_detection read_plate Read Plate on HTRF Reader incubate_detection->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro HTRF kinase inhibition assay.

Cellular Target Engagement Assay

To confirm that the compound inhibits the target kinase within a cellular context, one can measure the phosphorylation of a known downstream substrate.

Protocol: Western Blot for Phospho-Substrate

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving the target kinase (e.g., A549 cells for EGFR).

    • Once cells are adherent, treat them with various concentrations of 3-sec-Butyl-1H-pyrazol-5-amine for a set time (e.g., 2 hours).

    • Include positive (e.g., growth factor stimulation) and negative (vehicle control) controls.

  • Protein Extraction:

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., β-actin).

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager.

    • Quantify band intensities and normalize the phospho-protein signal to the total protein and loading control.

Conclusion and Future Directions

Based on a wealth of chemical literature, the core mechanism of action for 3-sec-Butyl-1H-pyrazol-5-amine is strongly postulated to be the ATP-competitive inhibition of protein kinases . The 5-aminopyrazole scaffold is a proven pharmacophore for targeting kinases involved in critical cell signaling pathways related to cancer and inflammation, such as the p38 MAP kinase, JAK/STAT, and EGFR pathways. The sec-butyl substitution at the C3 position is expected to modulate the compound's potency and selectivity profile.

To validate this hypothesis and fully characterize the compound, future research should focus on:

  • Broad Kinase Screening: Profiling the compound against a large panel of kinases to identify its primary target(s) and assess its selectivity.

  • Cellular Assays: Confirming on-target activity in relevant cancer or inflammatory cell lines by measuring the inhibition of downstream signaling events.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to its target kinase to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.

This systematic approach will confirm the mechanistic hypothesis and unlock the full therapeutic potential of 3-sec-Butyl-1H-pyrazol-5-amine.

References

  • Barvian, M., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Issa, S. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Al-Ostath, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]

  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Prashanth, M. K., et al. (2024). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. Available at: [Link]

  • Wei, L., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

  • Castillo, J.-C., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Purification of 3-sec-Butyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the purification of 3-sec-Butyl-1H-pyrazol-5-amine, a representative member of the medicinally significant aminopyrazole class of heterocycles.[1] Recognizing the challenges associated with purifying polar, basic compounds, this guide presents two robust, field-proven methodologies: Flash Column Chromatography with a modified mobile phase and a multi-step Acid-Base Extraction followed by Recrystallization . The causality behind critical experimental choices is explained to empower researchers to adapt these techniques for analogous molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of heterocyclic drug candidates.

Introduction and Compound Profile

The 5-aminopyrazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[2][3] The purity of these active pharmaceutical ingredients (APIs) and their intermediates is paramount for safety, efficacy, and reproducibility in research and development. 3-sec-Butyl-1H-pyrazol-5-amine serves as an excellent model compound, featuring a moderately lipophilic alkyl substituent and the characteristic basic amino group, which presents unique purification challenges.

A common synthetic route to 3-alkyl-5-aminopyrazoles is the condensation of a corresponding β-ketonitrile with hydrazine.[4] This reaction can lead to impurities such as unreacted starting materials, regioisomers, and other side-products, necessitating effective purification strategies. This guide details two orthogonal methods to achieve high purity of the target compound.

Table 1: Physicochemical Properties of 3-sec-Butyl-1H-pyrazol-5-amine

PropertyValueSource / Method
Molecular Formula C₇H₁₃N₃Calculated
Molecular Weight 139.20 g/mol Calculated
Appearance Predicted: Colorless to pale yellow solid or oilAnalogy to similar compounds[5]
Predicted XLogP3 1.1Analogy to similar compounds
Predicted pKa (Basic) ~4-5 (Conjugate Acid)Analogy to 5-aminopyrazoles[6]
Predicted pKa (Acidic) ~15-16 (Pyrazole N-H)Analogy to pyrazole

The Purification Challenge: Handling Basic Amines

The primary challenge in purifying 3-sec-Butyl-1H-pyrazol-5-amine and related compounds stems from the basicity of the exocyclic amino group and the lone pairs on the pyrazole ring nitrogens. When using standard silica gel chromatography, these basic sites can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase.[7][8] The methods described herein are designed to mitigate these issues and provide high-purity material.

Method 1: Modified Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for purification. To overcome the challenges of purifying basic amines on silica, a basic modifier is added to the mobile phase. This modifier, typically triethylamine (TEA), competes with the analyte for binding to the acidic sites on the silica gel, resulting in symmetrical peak shapes and improved separation.[9]

Principle of Modified Chromatography

The addition of a small percentage of triethylamine to the eluent deactivates the acidic silanol groups on the silica surface. This minimizes the strong acid-base interactions that cause peak tailing and allows for the separation to proceed based primarily on the polarity differences between the compound and its impurities.

Detailed Protocol: Flash Column Chromatography
  • TLC Method Development:

    • Dissolve a small amount of the crude 3-sec-Butyl-1H-pyrazol-5-amine in dichloromethane (DCM) or ethyl acetate.

    • Spot the solution on a silica gel TLC plate (Silica Gel 60 F254).

    • Develop the plate in a TLC chamber using a solvent system of 95:5 DCM:Methanol. Add 0.5% triethylamine to the eluent.

    • Visualize the plate under UV light (254 nm), where pyrazole derivatives often show UV absorbance.[10][11] Further visualization can be achieved using a potassium permanganate (KMnO₄) stain, which reacts with the oxidizable amine group.[12]

    • Adjust the solvent polarity (e.g., increase methanol content to 7-10%) to achieve a target Retention Factor (Rƒ) of ~0.2-0.3 for the desired product.

  • Column Preparation:

    • Select a flash silica gel column with a mass approximately 50-100 times that of the crude sample.

    • Equilibrate the column with the initial chromatography solvent (e.g., 100% DCM with 0.5% TEA) for at least 5 column volumes (CV).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM.

    • Alternatively, for less soluble materials, create a dry-load sample by adsorbing the crude product (dissolved in a suitable solvent) onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial solvent system (e.g., 99.5:0.5 DCM:TEA).

    • Run a linear gradient to the final eluting conditions determined by TLC (e.g., 94.5:5:0.5 DCM:Methanol:TEA) over 10-15 CV.

    • Collect fractions throughout the run, monitoring the elution profile with the UV detector on the flash system or by collecting fractions and analyzing by TLC.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC analysis.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like isopropanol can help remove residual TEA.

    • Dry the resulting product under high vacuum to obtain pure 3-sec-Butyl-1H-pyrazol-5-amine.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (DCM/MeOH + 0.5% TEA) Pack 2. Pack & Equilibrate Column (w/ Initial Eluent) TLC->Pack Load 3. Load Crude Sample (Liquid or Dry Load) Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust Gradient if needed Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvents Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for the purification of 3-sec-Butyl-1H-pyrazol-5-amine via modified flash chromatography.

Method 2: Acid-Base Extraction and Recrystallization

This classic purification technique leverages the basicity of the target molecule to separate it from neutral or acidic impurities.[13][14] It is a highly effective, scalable, and economical method. The principle is to convert the water-insoluble amine into a water-soluble salt by treatment with acid, allowing for its transfer from an organic to an aqueous phase.[15] Subsequent recrystallization provides a second, powerful purification step based on differential solubility.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-sec-Butyl-1H-pyrazol-5-amine (~10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (200 mL).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add 1 M aqueous hydrochloric acid (HCl) (100 mL).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated amine hydrochloride salt will move into the aqueous (bottom) layer.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with a fresh portion of 1 M HCl (50 mL) to ensure complete recovery. Combine the aqueous extracts. The organic layer, now containing neutral impurities, can be discarded.

  • Liberation of Free Base:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • While stirring, slowly add 6 M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution until the pH is >10 (check with pH paper). The deprotonated 3-sec-Butyl-1H-pyrazol-5-amine will be liberated. It may precipitate as a solid or form an oil.

  • Isolation of Purified Amine:

    • Extract the basified aqueous solution with fresh ethyl acetate or dichloromethane (2 x 100 mL).

    • Combine the organic extracts in a clean separatory funnel.

    • Wash the combined organic layers with saturated aqueous sodium chloride (brine) (50 mL) to remove bulk water.[16]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified, un-crystallized product.

Caption: Schematic of the acid-base extraction process for isolating the basic target compound.

Detailed Protocol: Recrystallization

Recrystallization is performed to further purify the product obtained from the acid-base extraction. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Solvent Screening:

    • Place small amounts (20-30 mg) of the purified product into separate test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes) at room temperature.[17][18]

    • If the compound dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the test tube gently.

    • A good solvent will dissolve the compound when hot but will result in the formation of crystals or precipitate upon cooling to room temperature and then in an ice bath. A two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) can also be effective.[19]

  • Bulk Recrystallization:

    • Place the bulk material from the extraction into an appropriately sized Erlenmeyer flask.

    • Add the chosen hot solvent portion-wise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Method Comparison and Validation

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and available equipment.

Table 2: Comparison of Purification Techniques

ParameterFlash ChromatographyAcid-Base Extraction & Recrystallization
Principle Differential adsorption/partitioningDifferential solubility based on pKa
Speed Fast (1-3 hours)Slower (requires multiple steps)
Scale Milligrams to ~50 gramsGrams to Kilograms
Resolution Good for closely related impuritiesExcellent for removing non-basic impurities
Pros High resolution, applicable to many mixturesHighly scalable, low cost, very effective
Cons Requires specialized equipment, solvent costMay not separate basic impurities, potential for emulsions

Purity Validation: The purity of the final product from either method should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp signals consistent with the desired structure and be free of impurity peaks.[3]

  • Mass Spectrometry (MS): Should show the correct molecular ion peak.

Conclusion

The successful purification of 3-sec-Butyl-1H-pyrazol-5-amine can be readily achieved using either modified flash column chromatography or a combination of acid-base extraction and recrystallization. Flash chromatography offers a rapid method with high resolution, ideal for complex mixtures on a small to medium scale. Acid-base extraction is a powerful, economical, and highly scalable technique, particularly effective for removing neutral or acidic impurities. The choice between these robust methods allows the researcher to adapt to specific experimental needs, ensuring the acquisition of high-purity material essential for subsequent applications in drug discovery and development.

References

  • Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Arkivoc. Retrieved from [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 1938–1972. Retrieved from [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • National Institutes of Health. (2022). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved from [Link]

  • YouTube. (2011). Acid-base Properties of Heterocycles I. Retrieved from [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • OChemPal. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Organic Chemistry Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Sciforum. (n.d.). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

Application & Protocols for Characterizing 3-sec-Butyl-1H-pyrazol-5-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule inhibitors targeting these enzymes is a cornerstone of modern drug discovery. The pyrazole ring system is recognized as a "privileged scaffold" due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1][2] This application note provides a comprehensive guide to the in vitro characterization of novel pyrazole-based compounds, using 3-sec-Butyl-1H-pyrazol-5-amine as a representative example. We present detailed, self-validating protocols for initial screening, potency determination (IC₅₀), and mechanism of action (MOA) studies, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible data.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for regulating nearly all cellular processes.[3] Their role as signaling nodes makes them high-value therapeutic targets.[4] Small molecule inhibitors that block kinase activity have revolutionized treatment in oncology and other fields.[5]

Many successful kinase inhibitors are ATP-competitive, binding to the enzyme's active site and preventing ATP from binding.[6][7] The 1H-pyrazol-5-amine core is a highly effective scaffold for this purpose. Its nitrogen atoms can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine ring of ATP with the "hinge" region of the kinase catalytic domain.[1][8] Modifications to this core, such as the sec-butyl group at the C3 position in 3-sec-Butyl-1H-pyrazol-5-amine , allow for the exploration of adjacent hydrophobic pockets, potentially conferring potency and selectivity against specific kinases.[8][9]

This guide outlines the essential biochemical assays required to profile a novel pyrazole-based compound. We will proceed from initial hit identification to detailed mechanistic understanding, providing field-proven insights to ensure data integrity.

Foundational Principles of Kinase Assay Design

A successful kinase inhibition assay is not merely a set of steps but a well-controlled system designed to yield unambiguous results. The choice of assay format and the optimization of reaction conditions are paramount.

Selecting the Appropriate Assay Format

A variety of assay formats exist, each with distinct advantages. For drug discovery, homogeneous (no-wash) assays with high signal-to-background ratios are preferred for their scalability and robustness.[10][11]

Assay Technology Principle Advantages Disadvantages
Radiometric ([³²P]-ATP) Measures the incorporation of radioactive phosphate into a substrate.The "gold standard"; highly sensitive and universal.[11]Requires handling of radioactive materials; low throughput.
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled substrate upon phosphorylation.Homogeneous and cost-effective.Requires specific fluorescent substrates; prone to compound interference.[12]
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation.[12]Homogeneous, sensitive, and robust.Requires specific antibodies and labeled substrates, which can be costly.
Luminescence (ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction by converting it to ATP, which is then used by luciferase to generate light.[13]Universal (works for any kinase), highly sensitive, and wide dynamic range.Multi-step reagent addition; sensitive to ATPase contamination.

For the protocols herein, we will focus on the luminescence-based ADP detection method due to its universality and robust performance in high-throughput screening (HTS) and lead optimization contexts.[10][13]

The Criticality of Assay Optimization

Before testing any inhibitor, the kinase reaction itself must be rigorously characterized. Failure to operate within optimized parameters is a primary source of misleading data.[14]

  • Enzyme Concentration: The amount of kinase should be titrated to ensure the reaction proceeds within the linear range and consumes only a fraction (typically <10-20%) of the substrate during the assay window.[10][14]

  • ATP Concentration: This is the most critical variable for characterizing ATP-competitive inhibitors. The assay should be run at an ATP concentration close to the Michaelis constant (Kₘ) for the specific kinase.[10][14] Using excessively high ATP levels will make competitive inhibitors appear weaker than they are, leading to false negatives.[10]

  • Reaction Time: The assay must be stopped during the initial velocity phase (linear rate of product formation) to ensure valid kinetic measurements.[14]

Experimental Workflow for Inhibitor Characterization

This workflow provides a logical progression from initial hit validation to detailed mechanistic analysis.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Compound Screening cluster_2 Phase 3: Potency & Mechanism Dev1 Enzyme Titration Dev2 Time Course for Linearity Dev1->Dev2 Dev3 ATP Titration (Determine Km) Dev2->Dev3 Screen1 Single-Point Screen (e.g., 10 µM) Dev3->Screen1 Set Assay Conditions (ATP = Km) Screen2 Confirm Hit & Purity Screen1->Screen2 >50% Inhibition? Potency 10-Point Dose Response (Calculate IC50) Screen2->Potency Confirmed Hit MOA ATP Competition Assay Potency->MOA Selectivity Selectivity Profiling (Off-Target Kinases) MOA->Selectivity

Caption: Workflow for characterizing a novel kinase inhibitor.

Detailed Protocols

These protocols are designed for a 384-well plate format but can be adapted. All dilutions and reactions should be performed in appropriate buffers, and compound handling should account for potential DMSO effects.[12]

Protocol 1: Pre-Assay - Determination of ATP Kₘ

Rationale: Establishing the ATP Kₘ is essential for setting the correct ATP concentration in subsequent inhibition assays, ensuring meaningful IC₅₀ values for ATP-competitive inhibitors.[14]

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase: Prepare a working stock of the target kinase at 2X the final optimal concentration (determined from prior enzyme titration).

    • Substrate: Prepare a working stock of a suitable peptide or protein substrate at 2X the final concentration (typically at or above its Kₘ).

    • ATP Stock: Prepare a serial 2-fold dilution series of ATP in kinase buffer, ranging from 0 to 200 µM (or a range appropriate for the target kinase).

  • Reaction Setup (per well):

    • Add 5 µL of kinase buffer.

    • Add 2.5 µL of the appropriate ATP dilution.

    • Initiate the reaction by adding a 2.5 µL mix of 2X Kinase and 2X Substrate.

    • Final volume: 10 µL.

  • Incubation & Detection:

    • Incubate the plate at the desired temperature (e.g., 30°C) for a pre-determined linear time (e.g., 60 minutes).

    • Stop the reaction and detect ADP formation according to the manufacturer's protocol (e.g., using Promega's ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Plot the reaction velocity (RLU/min) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ value.

Protocol 2: IC₅₀ Determination for 3-sec-Butyl-1H-pyrazol-5-amine

Rationale: The half-maximal inhibitory concentration (IC₅₀) is the primary measure of a compound's potency.[15] This protocol uses a 10-point dose-response curve to accurately determine this value.

  • Prepare Reagents:

    • Compound Stock: Prepare a 10 mM stock of 3-sec-Butyl-1H-pyrazol-5-amine in 100% DMSO.

    • Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound stock in 100% DMSO. This will create a concentration range to test (e.g., 100 µM to 5 nM final assay concentration).

    • Kinase/Substrate Mix: Prepare a 2X mix of kinase and substrate in kinase buffer.

    • ATP Solution: Prepare a 2X ATP solution in kinase buffer, where the final concentration will be equal to the determined Kₘ.

  • Reaction Setup (per well):

    • Add 2.5 µL of kinase buffer.

    • Add 2.5 µL of the 2X ATP solution.

    • Add 0.1 µL of the appropriate compound dilution from the DMSO plate (this results in a final DMSO concentration of 1%). Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X Kinase/Substrate mix.

    • Final volume: 10.1 µL.

  • Incubation & Detection:

    • Incubate at 30°C for the pre-determined linear time (e.g., 60 minutes).

    • Stop the reaction and detect ADP formation using the ADP-Glo™ system.

  • Data Analysis:

    • Normalize the data: Subtract the "no enzyme" background from all wells. Set the average of the "no inhibitor" controls as 100% activity and calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response) to calculate the IC₅₀ value.[16]

Protocol 3: Mechanism of Action - ATP Competition Assay

Rationale: This assay distinguishes between ATP-competitive and non-competitive inhibitors. For an ATP-competitive inhibitor, the measured IC₅₀ will increase as the concentration of ATP increases, because the inhibitor and ATP are competing for the same binding site.[17]

G cluster_0 Assay Conditions cluster_1 Expected IC50 Shift cluster_2 Conclusion ATP_Conc ATP Concentration Low (Km) Medium (5x Km) High (10x Km) IC50_Result IC50 Value IC50 (Low) IC50 (Medium) IC50 (High) ATP_Conc->IC50_Result IC50 increases with [ATP] Conclusion ATP-Competitive Mechanism IC50_Result->Conclusion Confirms MOA

Caption: Logic of the ATP Competition Assay.

  • Protocol:

    • Follow the exact procedure outlined in Protocol 2 (IC₅₀ Determination) .

    • Run three separate experiments in parallel. In each experiment, use a different final concentration of ATP:

      • Experiment 1: ATP at Kₘ

      • Experiment 2: ATP at 5x Kₘ

      • Experiment 3: ATP at 10x Kₘ

  • Data Analysis:

    • Calculate the IC₅₀ value for 3-sec-Butyl-1H-pyrazol-5-amine from each of the three experiments.

    • Compare the IC₅₀ values. A significant rightward shift (increase) in the IC₅₀ value as ATP concentration increases confirms an ATP-competitive mechanism of action.

Data Presentation and Interpretation

All quantitative results should be summarized for clarity.

Table 1: Hypothetical Characterization Data for 3-sec-Butyl-1H-pyrazol-5-amine against Kinase X

Parameter Value Assay Condition Interpretation
ATP Kₘ 15 µMDetermined via Michaelis-Menten kineticsEstablishes the baseline ATP concentration for inhibition assays.
IC₅₀ 85 nMAssay performed with 15 µM ATPThe compound is a potent inhibitor of Kinase X.
IC₅₀ 410 nMAssay performed with 75 µM ATP (5x Kₘ)A 4.8-fold shift confirms ATP-competitive binding.
IC₅₀ 920 nMAssay performed with 150 µM ATP (10x Kₘ)A 10.8-fold shift further validates the ATP-competitive MOA.
Max Inhibition >98%At highest compound concentrationThe compound achieves complete inhibition of the enzyme.
Hill Slope ~1.0From dose-response curve fitSuggests a 1:1 binding stoichiometry with the target.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inaccurate pipetting; reagent instability; poor mixing.Calibrate pipettes; prepare fresh reagents; ensure thorough mixing at each step.
Low Z'-Factor (<0.5) Low signal-to-background ratio; high variability in controls.Optimize enzyme/substrate concentrations; increase incubation time (if still in linear range).
Incomplete Inhibition Curve Compound concentration range is too low or too high.Adjust the serial dilution range to better bracket the expected IC₅₀.
False Positive (Inhibition in controls) Compound precipitates, auto-fluoresces/luminesces, or chelates Mg²⁺.Check compound solubility; run counter-screens without enzyme to test for assay interference.
No IC₅₀ Shift in ATP Competition The inhibitor is not ATP-competitive (e.g., allosteric or uncompetitive).The result is valid; conclude a non-ATP-competitive MOA and design follow-up studies.

Conclusion

The protocols described in this application note provide a robust framework for the biochemical characterization of novel pyrazole-based kinase inhibitors like 3-sec-Butyl-1H-pyrazol-5-amine. By emphasizing careful assay development, proper controls, and logical experimental progression, researchers can generate high-quality, reproducible data. The confirmation of potency and an ATP-competitive mechanism of action are critical first steps that enable further studies, such as kinome-wide selectivity profiling and cell-based assays, to advance a compound through the drug discovery pipeline.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

  • Protein Kinase Inhibitor. Massive Bio. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health (NIH). Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available at: [Link]

  • Non-ATP competitive protein kinase inhibitors. PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). ACS Publications. Available at: [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. SpringerLink. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health (NIH). Available at: [Link]

  • Inhibitors in AKTion: ATP-competitive vs allosteric. Portland Press. Available at: [Link]

  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv. Available at: [Link]

  • 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. ResearchGate. Available at: [Link]

  • Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. AACR Journals. Available at: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. Available at: [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS. Available at: [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. National Institutes of Health (NIH). Available at: [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. Available at: [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. Available at: [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. Available at: [Link]

Sources

3-sec-Butyl-1H-pyrazol-5-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: 3-sec-Butyl-1H-pyrazol-5-amine

Topic: 3-sec-Butyl-1H-pyrazol-5-amine as a Pharmaceutical Intermediate Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Goldilocks" Scaffold

3-sec-Butyl-1H-pyrazol-5-amine represents a strategic structural compromise in medicinal chemistry.[1] While the pyrazole-5-amine core is a ubiquitous "privileged scaffold" for ATP-competitive kinase inhibitors (binding to the hinge region), the substituent at the 3-position dictates selectivity and physicochemical properties.[1]

  • Methyl (Me): Low steric bulk, often leads to promiscuous binding.

  • tert-Butyl (tBu): High steric bulk, excellent metabolic stability, but can clash with smaller "gatekeeper" residues.

  • sec-Butyl (sBu): The "Goldilocks" substituent.[1] It offers chirality (creating diastereomeric possibilities when bound), moderate steric bulk, and increased lipophilicity without the extreme rigidity of a tert-butyl group.

This guide details the synthesis, handling, and application of this intermediate, specifically for designing inhibitors targeting p38 MAPK , B-Raf , and Aurora Kinases .

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Systematic Name 3-(sec-Butyl)-1H-pyrazol-5-amine
IUPAC Name 5-(butan-2-yl)-1H-pyrazol-3-amine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Predicted LogP ~1.8 (vs. 0.6 for Methyl analog)
H-Bond Donors 3 (NH₂, NH)
H-Bond Acceptors 2 (N)
Storage 2–8°C, Hygroscopic, store under Argon
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water

Experimental Protocols

Protocol A: De Novo Synthesis from Precursors

Rationale: This compound is often expensive or unavailable in bulk.[1] This protocol allows for multigram-scale synthesis using readily available starting materials.[1]

Reaction Scheme Logic:

  • Claisen Condensation: Activation of acetonitrile to form the

    
    -ketonitrile scaffold.[1]
    
  • Cyclocondensation: Reaction with hydrazine to form the pyrazole ring.[1]

Workflow Diagram (Synthesis):

SynthesisWorkflow Start Start: 2-Methylbutyric Acid Ethyl Ester Inter Intermediate: 4-methyl-3-oxohexanenitrile Start->Inter Claisen Condensation (Reflux, THF) Reagent1 Acetonitrile (Solvent/Reactant) + NaH (Base) Reagent1->Inter Step3 Reflux (EtOH, 3h) Inter->Step3 Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Step3 Product Product: 3-sec-Butyl-1H-pyrazol-5-amine Step3->Product Cyclization (- H2O)

Figure 1: Synthetic pathway converting ester precursors to the aminopyrazole scaffold.

Step-by-Step Procedure:

Step 1: Synthesis of 4-methyl-3-oxohexanenitrile

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (Argon/Nitrogen).[1]

  • Base Activation: Suspend Sodium Hydride (NaH) (60% in oil, 1.2 eq) in anhydrous THF (10 vol). Cool to 0°C.[1]

  • Addition: Add Acetonitrile (1.2 eq) dropwise.[1] Stir for 15 min.

  • Condensation: Add Ethyl 2-methylbutyrate (1.0 eq) dropwise over 30 min.

  • Reaction: Warm to room temperature, then reflux for 4 hours. The solution will turn viscous/yellow.[1]

  • Workup: Cool to 0°C. Quench carefully with water. Acidify to pH 4-5 with 1N HCl. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Checkpoint: The product is a

      
      -ketonitrile oil.[1] Purity can be checked via TLC (Hexane:EtOAc 3:1).[1]
      

Step 2: Cyclization to Pyrazole

  • Reaction: Dissolve the crude

    
    -ketonitrile (from Step 1) in Ethanol (5 vol).
    
  • Cyclization: Add Hydrazine Hydrate (1.5 eq) dropwise at room temperature. (Caution: Exothermic).[1]

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor consumption of nitrile by TLC.[1]

  • Isolation: Concentrate the ethanol solvent to ~20% volume. Pour into crushed ice/water.

  • Purification: The product often precipitates as a solid.[1] Filter and wash with cold water.[1] If oily, extract with DCM and recrystallize from Ethanol/Hexane.

    • Yield Expectation: 65–80% over two steps.[1]

Protocol B: Derivatization for Library Generation (Amide Coupling)

Rationale: The 5-amino group is a weak nucleophile.[1] Standard coupling requires activation to prevent bis-acylation.[1]

  • Activation: Dissolve the carboxylic acid partner (e.g., Benzoic acid derivative) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 10 min.

  • Coupling: Add 3-sec-Butyl-1H-pyrazol-5-amine (1.0 eq).

  • Conditions: Stir at 50°C for 4 hours. (Heating is often required due to the electron-poor nature of the pyrazole amine).

  • Self-Validating Check: Monitor by LC-MS. Look for [M+H]+ peak.[1] If bis-acylation occurs (on the ring Nitrogen), treat with 1M NaOH/MeOH for 30 min to selectively cleave the pyrazole-N-acyl group, leaving the desired exocyclic amide intact.

Application Note: Kinase Inhibitor Design

Mechanism of Action: In ATP-competitive inhibitors, the pyrazole-amine motif functions as a bidentate hydrogen bond anchor to the kinase "hinge" region.

  • Donor: The exocyclic amine (–NH–) donates an H-bond to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • Acceptor: The pyrazole nitrogen (N2) accepts an H-bond from the backbone amide NH.[1]

The sec-Butyl Advantage (SAR Insight): The sec-butyl group at position 3 projects into the Hydrophobic Pocket I (Gatekeeper region) .

  • Vs. Methyl: Increases potency via hydrophobic effect (displacement of water).

  • Vs. tert-Butyl: The sec-butyl group is chiral and slightly less bulky, allowing it to adapt to "smaller" gatekeepers (e.g., Threonine in p38 MAPK) where a tert-butyl might cause steric clash.[1]

SAR Decision Tree:

SAR_Logic Root Target: Kinase Hinge Region Choice Select C3-Substituent Root->Choice Opt1 Methyl (Me) Choice->Opt1 Opt2 tert-Butyl (tBu) Choice->Opt2 Opt3 sec-Butyl (sBu) Choice->Opt3 Res1 Low Potency Good Solubility Opt1->Res1 Res2 High Potency Metabolic Risk (CYP) Opt2->Res2 Res3 Balanced Potency Flexible Fit Chiral Exploration Opt3->Res3

Figure 2: Structure-Activity Relationship (SAR) logic for selecting the sec-butyl substituent.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]

  • Pyrazoles: Generally stable, but aminopyrazoles can darken upon air exposure (oxidation). Store under inert gas.

References

  • Synthesis of 5-Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[1] Current Organic Chemistry, 2012. Link

  • Kinase Inhibitor Binding Modes: Roskoski, R. "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research, 2016. Link

  • General Procedure for Beta-Ketonitriles: Martinelli, M. J., et al.[1] "A Convenient Synthesis of 4-Ethyl-4-methyl-3-oxohexanenitrile via Pinacol Rearrangement." Journal of Organic Chemistry, 1993.[2][3] Link

  • P38 MAPK Inhibitor SAR: Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link

Sources

Application Notes and Protocols for the Scale-up Synthesis of 3-sec-Butyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details a robust and scalable process for the synthesis of 3-sec-Butyl-1H-pyrazol-5-amine, a valuable building block in pharmaceutical and agrochemical research. The protocol is designed to be self-validating, with in-depth explanations of the chemical principles and safety measures necessary for successful scale-up.

Introduction: The Significance of 3-sec-Butyl-1H-pyrazol-5-amine

Substituted aminopyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The title compound, 3-sec-Butyl-1H-pyrazol-5-amine, with its specific substitution pattern, offers a unique three-dimensional profile that can be exploited for targeted drug design. Its synthesis, particularly on a larger scale, requires a carefully controlled and well-understood process to ensure safety, purity, and yield.

This application note provides a detailed, two-step synthetic route, commencing with the preparation of the key β-ketonitrile intermediate, followed by its cyclocondensation with hydrazine hydrate.

Synthetic Strategy: A Two-Step Approach to Purity and Scalability

The chosen synthetic pathway involves two key transformations:

  • Synthesis of 4-methyl-3-oxohexanenitrile (Intermediate 1): A Claisen-like condensation between an appropriate ester or acid chloride and acetonitrile. This method is advantageous for its relatively mild conditions and the availability of starting materials.

  • Cyclocondensation to form 3-sec-Butyl-1H-pyrazol-5-amine (Final Product): The reaction of the β-ketonitrile intermediate with hydrazine hydrate. This is a classic and highly efficient method for the formation of 5-aminopyrazoles.[3]

This two-step approach allows for the isolation and purification of the key intermediate, which is crucial for ensuring the high purity of the final product, a critical aspect in drug development.

Visualizing the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Cyclocondensation 2-methylbutyryl_chloride 2-Methylbutyryl Chloride reaction1 Claisen-like Condensation 2-methylbutyryl_chloride->reaction1 acetonitrile Acetonitrile acetonitrile->reaction1 base Strong Base (e.g., NaH) base->reaction1 intermediate_1 4-Methyl-3-oxohexanenitrile reaction2 Cyclocondensation intermediate_1->reaction2 reaction1->intermediate_1 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction2 final_product 3-sec-Butyl-1H-pyrazol-5-amine reaction2->final_product Mechanism cluster_reactants Reactants cluster_product Product start intermediate1 start->intermediate1 1. Nucleophilic attack of Hydrazine intermediate2 intermediate1->intermediate2 2. Intramolecular Cyclization intermediate3 intermediate2->intermediate3 3. Dehydration product intermediate3->product 4. Tautomerization aminopyrazole 3-sec-Butyl-1H-pyrazol-5-amine product->aminopyrazole ketonitrile 4-Methyl-3-oxohexanenitrile ketonitrile->start hydrazine Hydrazine Hydrate hydrazine->start

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Knorr Pyrazole Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of pyrazole derivatives. Here, you will find practical, in-depth troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Knorr pyrazole synthesis is producing a mixture of regioisomers. What causes this and how can I improve selectivity?

A1: The formation of regioisomeric mixtures is a classic challenge in Knorr pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. [1][2]

The root cause lies in the initial step of the reaction: the nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[3] The pathway of this initial condensation dictates which regioisomer is ultimately formed.

Causality Behind Isomer Formation:

The regiochemical outcome is a delicate balance of several competing factors:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more favorable site for nucleophilic attack.[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring attack at the less hindered site.[3][4]

  • Reaction Conditions (pH): This is often the most critical and tunable parameter. The reaction mechanism can shift significantly between acidic, neutral, and basic conditions, often leading to a reversal of regioselectivity.[1][2] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[2]

Troubleshooting Workflow for Poor Regioselectivity:

Caption: Troubleshooting workflow for addressing poor regioselectivity in Knorr pyrazole synthesis.

Experimental Protocols for Enhancing Regioselectivity:

  • Protocol 1: Solvent-Mediated Control:

    • Standard Condition: Perform the reaction in a protic solvent like ethanol or acetic acid at a controlled temperature (e.g., room temperature to reflux).

    • Fluorinated Alcohols: If regioselectivity is low, switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2] These solvents can significantly influence the reaction pathway and improve the isomeric ratio.

    • Analysis: Compare the regioisomeric ratio obtained in different solvents using 1H NMR or HPLC analysis.

  • Protocol 2: pH Adjustment:

    • Acid Catalysis: Add a catalytic amount of a mineral acid (e.g., HCl) or a carboxylic acid (e.g., acetic acid) to the reaction mixture.[5][6]

    • Base Catalysis: Alternatively, conduct the reaction in the presence of a mild base like pyridine or triethylamine.

    • Monitoring: Carefully monitor the reaction progress and product distribution under each condition to determine the optimal pH for your specific substrates.

Q2: My reaction mixture has turned a deep yellow or red color, and the isolated product is impure. What is causing this discoloration?

A2: The development of intense color during a Knorr pyrazole synthesis is a common observation, particularly when using arylhydrazines like phenylhydrazine. [7] This is often indicative of side reactions involving the hydrazine starting material.

Primary Causes of Discoloration:

  • Hydrazine Decomposition: Phenylhydrazine and its derivatives can be susceptible to oxidation and decomposition, especially in the presence of air and at elevated temperatures, leading to the formation of colored byproducts.[8]

  • Formation of Azo Compounds: Side reactions can lead to the formation of highly colored azo compounds through oxidative coupling of the hydrazine.

Troubleshooting and Purification Strategies:

Symptom Potential Cause Recommended Solution
Deep yellow/red coloration of the reaction mixtureDecomposition of arylhydrazine1. Run the reaction under an inert atmosphere (N2 or Ar).2. Use freshly distilled or purified hydrazine.
Isolated product is coloredPresence of colored impurities1. Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the suspension briefly, then filter through celite to remove the charcoal and adsorbed impurities.[8]2. Acid-Base Extraction: Pyrazoles are weakly basic. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will move to the aqueous phase as its salt, while non-basic colored impurities remain in the organic layer. Neutralize the aqueous layer with a base to precipitate the purified pyrazole.[8]
Q3: I'm observing an unexpected side product that I can't identify. What are some less common but possible side reactions?

A3: Beyond regioisomer formation, other side reactions can occur, leading to more complex product mixtures. Recent studies have revealed that the Knorr synthesis can be more intricate than previously thought, involving unexpected intermediates.[1]

Potential Side Reactions and Their Mechanisms:

  • Di-addition of Hydrazine: An excess of hydrazine can potentially react with both carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of a di-hydrazone intermediate.[1] This intermediate may then undergo further reactions.

  • Formation of Hydroxylpyrazolidine Intermediates: In some cases, a stable hydroxylpyrazolidine intermediate can be formed and even isolated.[1] The dehydration of this intermediate to form the final pyrazole is often the rate-determining step.[1] Incomplete dehydration can result in this intermediate as a byproduct.

Investigative Workflow for Unknown Side Products:

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Verification cluster_3 Confirmation A Unknown peak in LC-MS or NMR B Consider di-addition product A->B C Consider hydroxylpyrazolidine intermediate A->C D Consider starting material degradation A->D E Adjust stoichiometry (reduce hydrazine) B->E F Modify workup (e.g., stronger dehydration conditions) C->F G Analyze starting materials for purity D->G H Isolate and characterize side product E->H F->H G->H

Sources

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Pyrazole Synthesis & Functionalization Ticket ID: PYR-CAT-OPT-001

Introduction

Welcome to the Technical Support Center. You are likely here because your pyrazole synthesis—a scaffold critical to over 20% of small-molecule pharmaceuticals—is failing to meet yield or regioselectivity benchmarks.

Whether you are struggling with the classic Knorr condensation yielding inseparable isomer mixtures or a stalled copper-catalyzed N-arylation, this guide treats your synthetic pathway as a debuggable system. We move beyond "add X and stir" to the why and how of catalyst interaction.

Module 1: Regioselectivity in Condensation Reactions (Knorr-Type)

The Issue: The condensation of hydrazine derivatives with non-symmetrical 1,3-dicarbonyls often produces a mixture of 1,3- and 1,5-isomers. Separation is costly and time-consuming.

The Fix: Lewis Acid Chelation Control. Standard Brønsted acids (AcOH, HCl) rely on protonation equilibrium, which is often indiscriminate. Water-tolerant Lewis Acids (LAs), specifically Lanthanide triflates or Indium(III) salts, offer a "chelation-first" mechanism that biases the nucleophilic attack.

Mechanism & Causality
  • Indium(III) Chloride (

    
    ):  Acts by coordinating to the dicarbonyl oxygens. In aqueous/ethanol mixtures, it lowers the LUMO of the carbonyl, making it more susceptible to attack by the hydrazine. Crucially, the steric bulk of the coordinated metal center can direct the hydrazine to the less hindered carbonyl, improving regioselectivity.
    
  • Fluorinated Solvents: Using hexafluoroisopropanol (HFIP) in conjunction with LAs can amplify this effect via hydrogen bond donation to the carbonyl oxygen, further polarizing the bond.

Troubleshooting Protocol: -Catalyzed Regiocontrol

Workflow:

  • Load: 1.0 equiv 1,3-dicarbonyl + 1.1 equiv hydrazine + 10 mol%

    
     .
    
  • Solvent: Ethanol/Water (3:1). Note: Water is essential here for the solubility of the catalyst and proton transfer steps.

  • Condition: Reflux for 2–4 hours.

  • Check: TLC. If the spot streaks, the intermediate hydrazone has not cyclized. Add 5 mol% more catalyst and increase temp.

Visual Logic: Regioselectivity Decision Tree

RegioselectivityLogic cluster_mech Mechanism Check start Substrate: Unsymmetrical 1,3-Dicarbonyl decision Is Regioselectivity Critical? start->decision path_acid Standard Acid (AcOH/HCl) decision->path_acid No (Scale/Cost priority) path_lewis Lewis Acid (InCl3/Yb(OTf)3) decision->path_lewis Yes (Pharma purity) outcome_mix Outcome: Mixture of 1,3 and 1,5 Isomers (Thermodynamic Control) path_acid->outcome_mix outcome_select Outcome: High Regioselectivity (Chelation Control) path_lewis->outcome_select Via Carbonyl Activation mech_step Metal coordinates dicarbonyl Blocks sterically hindered site path_lewis->mech_step

Figure 1: Decision logic for selecting catalytic systems based on regiochemical requirements.

Module 2: N-Arylation of Pyrazoles (C-N Coupling)

The Issue: You have a pyrazole core and need to attach an aryl group to the nitrogen. Palladium is expensive and often struggles with nitrogen-rich heterocycles (poisoning).

The Fix: Copper-Catalyzed Ullmann-Type Coupling (Buchwald/Antilla Method). This method utilizes Cu(I) salts with diamine ligands to facilitate the coupling of aryl halides with pyrazoles.[1][2][3]

Critical Parameters
  • Catalyst: CuI (Copper Iodide) is the standard. It must be white/off-white. If it is green/blue, it is oxidized to Cu(II) and will fail.

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or 1,10-Phenanthroline. The ligand prevents catalyst aggregation and increases the electron density on Cu, facilitating oxidative addition.

  • Base:

    
     or 
    
    
    
    . Weak bases like carbonate are preferred for sensitive substrates; phosphate is better for unreactive aryl bromides.
Troubleshooting Guide: The "Stalled Reaction"
SymptomDiagnosisCorrective Action
Reaction mixture turns blue/green immediately. Oxygen leak. Cu(I) oxidized to inactive Cu(II).Degas solvent vigorously (sparge with Ar for 20 min). Use a glovebox or strict Schlenk technique.
Low conversion of Aryl Bromide. Ligand mismatch or insufficient temperature.Switch ligand to DMEDA (20 mol%). Increase temp to 110°C. Ensure stirring is vigorous (heterogeneous base).
Dehalogenation of Aryl Halide. Hydride source present or solvent impurity.Ensure DMF/DMSO is anhydrous. Check for trace water which can act as a proton source in specific cycles.
Visual Logic: The Catalytic Cycle

CuCycle LCuI L-Cu(I)-X (Active Species) OxAdd Oxidative Addition (Ar-X enters) LCuI->OxAdd CuIII L-Cu(III)-Ar-X OxAdd->CuIII LigEx Ligand Exchange (Pyrazole enters, Base acts) CuIII->LigEx CuIII_N L-Cu(III)-Ar-N(Prz) LigEx->CuIII_N RedElim Reductive Elimination (Product Release) CuIII_N->RedElim RedElim->LCuI

Figure 2: Simplified catalytic cycle for Copper-diamine catalyzed N-arylation. Note the critical Cu(I)/Cu(III) shuttle.

Module 3: Green & Heterogeneous Catalysis

The Issue: Removing dissolved metal catalysts (Cu, In, Yb) requires expensive scavenging resins, unacceptable for late-stage GMP synthesis.

The Fix: Solid-Supported Catalysis. Amberlyst-70 (polymer-supported acid) or Nano-ZnO allow for "filtration-only" workups.

Catalyst Performance Matrix
Catalyst SystemReaction TypeRegioselectivityWater ToleranceGMP Suitability

(Homogeneous)
CondensationHighExcellentLow (Metal removal req.)
Amberlyst-70 CondensationModerateGoodHigh (Filtration)
CuI / Diamine N-ArylationN/APoor (Anhydrous req.)Moderate (Metal removal req.)
Nano-ZnO CondensationHighExcellentHigh (Recyclable)
Protocol: Aqueous Synthesis with Amberlyst-70[5][6]
  • Mix: 1 mmol 1,3-diketone + 1.1 mmol hydrazine in 15 mL water.

  • Add: 50 mg Amberlyst-70 beads.

  • Agitate: Stir at 30°C (Room Temp) for 30 mins.

  • Workup: Filter the beads. The filtrate contains pure pyrazole (often precipitates out). Recrystallize from ethanol if needed.

Frequently Asked Questions (FAQ)

Q: Why is my pyrazole synthesis yielding a "sticky tar" instead of a solid? A: This is often due to oligomerization of the hydrazine or incomplete cyclization.

  • Immediate Fix: Check the pH. If too acidic, hydrazine decomposes. If too basic, condensation stalls. Buffer to pH 4-5 using Acetic Acid/Sodium Acetate.

  • Catalyst Check: Switch to

    
     (5 mol%) in Ethanol. The mild Lewis acidity prevents side-reactions common with strong Brønsted acids.
    

Q: Can I use Pyridine as a base for the Cu-catalyzed arylation? A: Generally, no. Pyridine can coordinate to the Copper, displacing the diamine ligand and shutting down the catalytic cycle. Stick to inorganic carbonate or phosphate bases (


, 

) which remain heterogeneous and do not interfere with the inner coordination sphere.

Q: My substrate has an alkyne. Can I make a pyrazole directly from it? A: Yes. Use the 1,3-Dipolar Cycloaddition .

  • Reagents: Alkyne + Diazo compound.[4]

  • Catalyst:Silver Triflate (

    
    )  or Zinc Triflate (
    
    
    
    )
    .
  • Note:

    
     typically favors the 1,3-isomer, while thermal (uncatalyzed) methods often give mixtures.
    

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[5] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[5][6] The Journal of Organic Chemistry, 69(17), 5578–5587. Link

  • Khurana, J. M., Chaudhary, A., Nand, B., & Lumb, A. (2012). Aqua mediated indium(III) chloride catalyzed synthesis of fused pyrimidines and pyrazoles.[7][8] Tetrahedron Letters, 53(24), 3018–3022.[7] Link[8]

  • Tsuchimoto, T., Aoki, K., Wagatsuma, T., & Suzuki, Y. (2008). Lewis Acid Catalyzed Addition of Pyrazoles to Alkynes: Selective Synthesis of Double and Single Addition Products.[9] European Journal of Organic Chemistry, 2008(23), 4035–4040.[9] Link

  • Mandhane, P. G., Joshi, R. S., Nagargoje, D. R., & Gill, C. H. (2010). An efficient synthesis of pyrazoles using Amberlyst-70 as a reusable catalyst in aqueous medium.[10] Tetrahedron Letters. Link

  • Gosselin, F., O'Shea, P. D., Roy, S., Reamer, R. A., Chen, C. Y., & Volante, R. P. (2005). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2005(13), 2025-2028. Link

Sources

Technical Support Center: In-Process Monitoring of 3-sec-Butyl-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-sec-Butyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into monitoring this crucial synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Section 1: Synthesis Overview & Critical Process Parameters

The synthesis of 3-sec-Butyl-1H-pyrazol-5-amine is most commonly achieved via the cyclocondensation reaction between a β-ketonitrile, specifically 4-methyl-2-oxohexanenitrile, and hydrazine. This reaction, a variation of the Knorr pyrazole synthesis, is a reliable method for constructing the 5-aminopyrazole core.[1][2] The overall transformation involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole product.

Synthesis_Pathway Reactant1 4-Methyl-2-oxohexanenitrile (β-Ketonitrile) Process1 Condensation Reactant1->Process1 Reactant2 Hydrazine Hydrate Reactant2->Process1 Intermediate Hydrazone Intermediate Process2 Intramolecular Cyclization Intermediate->Process2 Product 3-sec-Butyl-1H-pyrazol-5-amine Process1->Intermediate Loss of H₂O Process2->Product Tautomerization

Caption: General reaction pathway for the synthesis of 3-sec-Butyl-1H-pyrazol-5-amine.

Understanding and controlling the Critical Process Parameters (CPPs) is paramount for ensuring high yield, purity, and batch-to-batch consistency.

Critical Process Parameter (CPP) Typical Range Justification & Impact on Reaction
Temperature 60 - 100 °CAffects the rate of both the initial condensation and the subsequent cyclization. Temperatures that are too low may lead to a stalled reaction, while excessively high temperatures can promote the degradation of hydrazine and the formation of colored impurities.[3]
Reagent Stoichiometry 1.0 - 1.2 equivalents of HydrazineA slight excess of hydrazine can help drive the reaction to completion. However, a large excess can complicate purification and may lead to the formation of byproducts.
Solvent Ethanol, 1-Propanol, Acetic Acid/WaterThe choice of solvent influences reagent solubility and reaction kinetics. Protic solvents like alcohols are common and generally favor pyrazole formation.[4] Acetic acid can act as a catalyst for the initial condensation step.[1]
pH / Catalyst Weakly Acidic (e.g., Acetic Acid)Catalytic acid accelerates the condensation to form the hydrazone intermediate. The reaction must not be too acidic, as this can protonate the hydrazine, reducing its nucleophilicity.
Reaction Time 2 - 8 hoursInsufficient time leads to incomplete conversion. Monitoring is essential to determine the reaction endpoint and avoid prolonged heating, which can increase impurity levels.

Section 2: In-Process Monitoring (IPM) Techniques: A Comparative Guide

Effective in-process monitoring (IPM) or Process Analytical Technology (PAT) is crucial for understanding reaction kinetics, identifying the optimal endpoint, and ensuring safety and quality.[5][6] The choice of technique depends on the specific information required, the process scale, and available instrumentation.

Technique Mode Information Provided Advantages Limitations
HPLC At-line / Off-lineQuantitative concentration of reactants, product, and impurities.High sensitivity and specificity; excellent for purity assessment.[7]Not real-time; requires sample preparation (dilution, filtration).
NMR At-line / Off-lineStructural confirmation and quantitative analysis of all NMR-active species in the mixture.[8]Provides unambiguous structural information; highly discriminatory for isomers.[8][9]Lower sensitivity than HPLC; higher capital and operating costs.
FTIR / Raman In-line / On-lineReal-time tracking of functional group changes (e.g., C=O, C≡N disappearance).[10]Non-destructive and rapid, providing continuous data flow.[10][11]Data analysis can be complex (chemometrics); less sensitive to minor components.
Mass Spectrometry (MS) On-lineHigh-sensitivity detection of reactants, intermediates, products, and byproducts by mass.[11]Extremely sensitive; excellent for identifying low-level impurities and transient intermediates.Can be difficult to quantify without standards; matrix effects can suppress ion signals.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The following workflow provides a general approach to diagnosing issues.

Troubleshooting_Workflow problem Observed Problem e.g., Low Yield, High Impurity, Stalled Reaction sub_problem1 Low Yield or Stalled Reaction problem:p->sub_problem1 sub_problem2 High Impurity Profile problem:p->sub_problem2 sub_problem3 Reaction Discoloration (Dark Yellow/Red) problem:p->sub_problem3 cause1 Potential Causes - Low Temperature - Poor Reagent Quality - Incorrect Stoichiometry - Insufficient Catalyst sub_problem1->cause1 cause2 Potential Causes - Reaction Temp Too High - Air (Oxygen) Leak - Incorrect Workup/pH - Regioisomer Formation* sub_problem2->cause2 cause3 Potential Causes - Hydrazine Degradation - Side Reactions - Overheating sub_problem3->cause3 action1 Recommended Actions - Verify Temperature - Check Reagent Purity/Age - Re-evaluate Stoichiometry - Optimize Catalyst Load cause1->action1 action2 Recommended Actions - Lower Reaction Temp - Ensure Inert Atmosphere - Optimize Quench/Extraction - Characterize by NMR/MS cause2->action2 action3 Recommended Actions - Use Fresh Hydrazine - Purge with N₂/Argon - Reduce Temp/Time cause3->action3

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction has stalled. HPLC analysis shows significant amounts of the starting β-ketonitrile remaining after several hours. What should I do?

A1: Reaction stalling is typically due to issues with temperature, catalysis, or reagent quality.

  • Potential Cause 1: Insufficient Temperature. The activation energy for the cyclization step may not be met.

    • Solution: Ensure your reaction vessel is reaching and maintaining the target temperature (e.g., 80 °C). Calibrate your thermometer or temperature probe. Cautiously increase the temperature in 5-10 °C increments, monitoring the reaction progress by HPLC every 30-60 minutes.

  • Potential Cause 2: Inactive Catalyst. If using catalytic acid (e.g., acetic acid), it may be insufficient.

    • Solution: Check that the correct amount of catalyst was added. If the reaction medium is neutral or basic, the initial condensation will be very slow. A small, controlled addition of glacial acetic acid may restart the reaction.

  • Potential Cause 3: Poor Reagent Quality. The hydrazine hydrate may have degraded over time, especially if not stored properly.

    • Solution: Use a fresh bottle of hydrazine hydrate. It is hygroscopic and can be oxidized by air. Always store it under an inert atmosphere and tightly sealed.

Q2: My final product shows a high level of impurities and a dark red/brown color. What went wrong?

A2: Discoloration and impurity formation are often linked and point towards side reactions or degradation, a common issue in Knorr-type syntheses.[3]

  • Potential Cause 1: Overheating. Excessive heat can cause the thermal decomposition of hydrazine and other starting materials, leading to complex, often colored, byproducts.

    • Solution: Reduce the reaction temperature. While a higher temperature increases the reaction rate, it can disproportionately increase the rate of side reactions. Find the minimum temperature required for a reasonable reaction time. Ensure the heating is uniform and there are no "hot spots" in the reactor.

  • Potential Cause 2: Presence of Oxygen. Hydrazine and its derivatives can be susceptible to oxidation, which can form colored impurities.

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Degas the solvent before adding the reagents by sparging with an inert gas.

  • Potential Cause 3: Incorrect Workup. The workup procedure, especially pH adjustments, can impact the purity of the isolated product.

    • Solution: After the reaction is complete, cool the mixture before quenching. Neutralization should be done carefully, as rapid pH changes can sometimes cause oils or intractable tars to form. Ensure the extraction solvent is appropriate to selectively dissolve the product while leaving impurities behind.

Q3: My NMR spectrum is complex, and I'm having trouble confirming the structure. What are the key signals to look for?

A3: The ¹H NMR spectrum of 3-sec-Butyl-1H-pyrazol-5-amine has several characteristic signals. A common issue in pyrazole analysis is the broadening of the N-H proton signal.[12]

  • Expected ¹H NMR Signals:

    • N-H Protons (2H, -NH₂ and 1H, ring N-H): These often appear as broad signals. The amine (-NH₂) protons might appear in the 4-6 ppm range, while the pyrazole N-H is typically further downfield (10-12 ppm). Their chemical shift and appearance are highly dependent on solvent and concentration.

    • Pyrazole C4-H (1H): This is a key singlet, typically appearing around 5.5-6.0 ppm. Its integration should be 1H.

    • sec-Butyl Group (9H): This will show a complex multiplet for the CH, two diastereotopic methylene protons (CH₂), and a triplet for the terminal methyl group (CH₃), integrating to 1H, 2H, 3H, and 3H respectively (total 9H).

  • Troubleshooting Steps:

    • D₂O Exchange: To confirm the identity of the N-H protons, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The broad N-H signals should disappear or significantly decrease in intensity.[12] This is a definitive test for exchangeable protons.

    • 2D NMR: If the structure is still ambiguous, perform 2D NMR experiments like COSY (to see H-H correlations within the sec-butyl group) and HMBC (to see long-range H-C correlations, which can confirm the connectivity of the sec-butyl group to the C3 position of the pyrazole ring).[12]

Section 4: Frequently Asked Questions (FAQs)

Q: How do I set up an at-line HPLC method for this reaction? A: A reverse-phase HPLC (RP-HPLC) method is ideal.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape, is recommended. A typical gradient might be 10% B to 90% B over 10-15 minutes.

  • Detection: UV detection at a wavelength where both the starting material and product absorb, typically around 220-260 nm.

  • Sample Prep: Withdraw an aliquot (e.g., 50 µL) from the reaction, quench it immediately in a known volume of mobile phase (e.g., 1 mL) to stop the reaction, and filter through a 0.45 µm syringe filter before injection.

Q: Can I use GC to monitor this reaction? A: Gas chromatography (GC) can be used, but it may be less straightforward than HPLC. The 5-aminopyrazole product has two N-H groups, which can lead to peak tailing on standard GC columns. Derivatization (e.g., silylation) might be necessary to get sharp, reproducible peaks. HPLC is generally the more robust and preferred method for this class of compounds.

Q: Is it possible to form a regioisomer? A: With unsubstituted hydrazine (NH₂NH₂), there is no possibility of forming a regioisomer. The starting hydrazine is symmetrical. Regioisomer formation becomes a critical concern only when using a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine), which can attack the 1,3-dicarbonyl system from two different nitrogen atoms, potentially leading to a mixture of products.[13][14]

Section 5: Standard Operating Protocol

Protocol 1: At-Line RP-HPLC Monitoring
  • System Preparation:

    • Install a C18, 4.6 x 150 mm, 5 µm column.

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Set the column oven to 30 °C and the flow rate to 1.0 mL/min.

    • Set the UV detector to 230 nm.

    • Equilibrate the system with the initial mobile phase composition (e.g., 90% A / 10% B) until a stable baseline is achieved.

  • Sample Preparation (Time Point Sampling):

    • Using a calibrated pipette, withdraw 50 µL of the hot reaction mixture.

    • Immediately dispense the aliquot into a pre-labeled 1.5 mL HPLC vial containing 950 µL of acetonitrile to quench the reaction and create a 1:20 dilution.

    • Cap the vial and vortex for 10 seconds.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter into a clean HPLC vial.

  • Analysis:

    • Inject 5-10 µL of the filtered sample.

    • Run the following gradient:

      • 0-1 min: 10% B

      • 1-10 min: Ramp from 10% B to 90% B

      • 10-12 min: Hold at 90% B

      • 12.1-15 min: Return to 10% B and re-equilibrate.

  • Data Processing:

    • Integrate the peaks corresponding to the β-ketonitrile starting material and the 3-sec-Butyl-1H-pyrazol-5-amine product.

    • Calculate the percent conversion by monitoring the disappearance of the starting material peak area relative to the total peak area (or using a pre-determined response factor).

References

  • Recent applications of reaction monitoring in the pharmaceutical industry. (2020). Morressier.
  • What Is Reaction Monitoring? (n.d.). Chromatography Today.
  • PAT Sensors for Real-Time Reaction Monitoring in Pharma. (n.d.). IntuitionLabs.
  • NMR Reaction-Monitoring as a Process Analytical Technique. (2010). Pharmaceutical Technology.
  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. (2021). ACS Publications.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2018). PMC - NIH.
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (2013). PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Knorr Pyrazole Synthesis advice. (2024). Reddit.
  • A Literature Review on the Synthesis of Pyrazole Heterocycles. (2019). ResearchGate.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). Benchchem.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2016). Organic Syntheses.
  • Pyrazole formation. (n.d.). Organic Syntheses.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.

Sources

Technical Support Center: Mastering Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of pyrazole synthesis. This guide is designed to provide practical, in-depth solutions to common challenges in achieving high regioselectivity. By understanding the underlying principles and employing the troubleshooting strategies outlined here, you can significantly improve the efficiency and outcome of your synthetic efforts. Pyrazole and its derivatives are cornerstone scaffolds in medicinal and agricultural chemistry, making the control of their isomeric purity a critical endeavor.[1]

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered during the synthesis of substituted pyrazoles.

Q1: What is "regioselectivity" in pyrazole synthesis and why is it a persistent challenge?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over others in a chemical reaction where multiple products could theoretically form.[2][3] In the context of the widely used Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[3][4] The substituted hydrazine has two distinct nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups. This duality of reactive sites can lead to the formation of two different regioisomeric pyrazoles, which can be difficult to separate and may exhibit vastly different biological activities.[3][4] Controlling which isomer is formed is therefore a critical aspect of the synthesis.[3]

Q2: My Knorr pyrazole synthesis is yielding a nearly 1:1 mixture of regioisomers. What are the primary factors I should investigate to improve the selectivity?

A2: A 1:1 mixture of isomers is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties.[2] The regiochemical outcome of the Knorr synthesis is governed by a delicate interplay of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups (e.g., -CF₃) will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile, directing the reaction to the less sterically hindered carbonyl group.[2][3][4]

  • Reaction pH: The pH of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms.[2][4] Conversely, basic conditions can favor the attack of the more inherently nucleophilic nitrogen atom of the substituted hydrazine.[2][4]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, polar protic solvents can stabilize charged intermediates differently than nonpolar aprotic solvents, thereby influencing the reaction pathway. As will be discussed in more detail, fluorinated alcohols have been shown to significantly enhance regioselectivity.[2][5]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the isomeric ratio.

Q3: I've heard that fluorinated alcohols can improve regioselectivity. How does this work and is it broadly applicable?

A3: Yes, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[5] These solvents possess unique properties; they are highly polar and can form strong hydrogen bonds, yet they are non-nucleophilic. This allows them to stabilize intermediates and transition states in a way that accentuates the inherent electronic differences between the two carbonyl groups of the 1,3-dicarbonyl substrate, leading to a more selective reaction.[5] This method has proven particularly effective in reactions involving 1,3-diketones bearing a trifluoromethyl group, often leading to almost exclusive formation of one regioisomer.[5]

Q4: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A4: Absolutely. When the Knorr synthesis proves problematic, several other powerful methods can provide excellent regiocontrol:

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene.[2] This method offers a distinct mechanistic pathway to the pyrazole core and can provide high regioselectivity, especially when using functionalized alkynes.[1]

  • Multicomponent Reactions: One-pot, multicomponent syntheses can offer regioselective access to highly substituted pyrazoles.[2] These reactions often employ catalysts, such as Lewis acids, to control the reaction pathway.

  • Synthesis from Hydrazones and Nitroolefins: The reaction of N-arylhydrazones with nitroolefins provides a highly regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[6] This method leverages the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[6]

Troubleshooting Guides

This section provides structured guidance for specific experimental challenges.

Problem 1: My reaction produces the wrong regioisomer as the major product.

This issue often arises when the inherent electronic and steric biases of your substrates favor the formation of the undesired isomer under standard reaction conditions.[2]

start Undesired Regioisomer is Major Product step1 Analyze Substrate Electronics and Sterics start->step1 step2 Modify Reaction Conditions step1->step2 Substrate modification not feasible step3 Consider Alternative Reagents step2->step3 Condition optimization fails end Desired Regioisomer Achieved step2->end Optimization successful step4 Change Synthetic Strategy step3->step4 Alternative reagents ineffective step3->end New reagents successful step4->end Successful new strategy

Caption: Troubleshooting workflow for incorrect regioisomer formation.

  • Analyze Substrate Properties:

    • Electronic Bias: Identify the more electrophilic carbonyl carbon in your 1,3-dicarbonyl compound. An electron-withdrawing group will activate the adjacent carbonyl. The initial attack of the hydrazine typically occurs at this more electrophilic center.[4]

    • Steric Bias: Evaluate the steric hindrance around both carbonyl groups and on your substituted hydrazine. A bulky group will disfavor attack at the nearby carbonyl.

  • Modify Reaction Conditions to Favor the Desired Pathway:

    • Solvent Change: If you are using a standard solvent like ethanol, switch to a fluorinated alcohol such as TFE or HFIP to enhance electronic differentiation.[5]

    • pH Adjustment:

      • For attack at the less substituted carbonyl, acidic conditions can sometimes be beneficial.

      • To favor the attack of the more nucleophilic nitrogen of the hydrazine (often the N-substituted nitrogen), basic conditions may be more effective.[2]

    • Temperature Variation: Explore a range of temperatures. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.

  • Employ Alternative Reagents:

    • Hydrazine Salt vs. Free Base: The regioselectivity of the reaction of trichloromethyl enones with hydrazines can be completely reversed by switching between the arylhydrazine hydrochloride and the corresponding free base.[7] The hydrochloride salt can lead to the 1,3-regioisomer, while the free base can exclusively yield the 1,5-regioisomer.[7]

Problem 2: The reaction yields an inseparable mixture of regioisomers.

This is a frequent challenge when the electronic and steric differences between the two reactive sites are minimal.

This protocol is adapted from methodologies that have demonstrated a significant improvement in regioselectivity.[5]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.

  • Add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.

The following table summarizes the impact of solvent choice on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine, based on literature data.[5]

1,3-Diketone Substituent (R¹)SolventRegioisomeric Ratio (Major:Minor)Reference
CF₃EthanolLow selectivity
CF₃TFE85:15[5]
CF₃HFIP97:3[5]
C₂F₅HFIP>95:5

Advanced Strategies and Alternative Methodologies

For particularly challenging substrates or when the Knorr synthesis is not viable, consider these alternative approaches.

1,3-Dipolar Cycloaddition of Sydnones and Alkynes

The [3+2] cycloaddition of sydnones with alkynes is a powerful method for constructing the pyrazole ring.[1] While early iterations of this reaction suffered from poor regioselectivity, modern advancements have largely overcome this issue.[1] Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC), for example, allow for the regioselective synthesis of 1,4-disubstituted pyrazoles.[1]

start Start step1 Combine 2-alkynyl-1,3-dithiane and sydnone start->step1 step2 Add base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) step1->step2 step3 Heat the reaction mixture (e.g., 80 °C) step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Work-up and purification (e.g., extraction and chromatography) step4->step5 end Obtain highly functionalized pyrazole step5->end

Caption: Workflow for regioselective pyrazole synthesis via [3+2] cycloaddition.

This approach, utilizing 2-alkynyl-1,3-dithianes and sydnones, offers excellent regioselectivity under mild, base-mediated conditions.[1]

References

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. Available at: [Link]

  • Knorr Pyrazole Synthesis - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. Available at: [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Technical Support Center: 3-sec-Butyl-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Workup & Purification Protocols Target Molecule: 3-sec-Butyl-1H-pyrazol-5-amine (CAS: 40545-42-2 analog) Classification: Aminopyrazole Building Blocks[1]

Introduction: The Technical Context

You are likely synthesizing 3-sec-Butyl-1H-pyrazol-5-amine as a pharmacophore for kinase inhibitors (e.g., p38 MAPK or B-Raf inhibitors) or agrochemicals.[1] The standard synthesis involves the cyclocondensation of 4-methyl-3-oxohexanenitrile with hydrazine hydrate .[1]

While the reaction itself is robust, the workup is the critical failure point . Aminopyrazoles are amphoteric, highly polar, and often form supercooled oils rather than crystalline solids due to the flexible sec-butyl chain. This guide replaces generic advice with specific troubleshooting workflows designed to salvage your product from "tar" or aqueous loss.

Module 1: The Standard Protocol (Baseline)

Before troubleshooting, ensure you are following the optimized baseline protocol. Deviations here cause 90% of downstream issues.[1]

Reaction Setup
ParameterSpecificationRationale
Stoichiometry 1.0 eq

-ketonitrile : 1.2–1.5 eq Hydrazine Hydrate (64% or 80%)
Excess hydrazine drives the equilibrium but complicates workup.[1]
Solvent Ethanol (EtOH) or Methanol (MeOH) [0.5 M]High solubility for reactants; facilitates reflux temperatures required for cyclization.
Temperature Reflux (78–80 °C)Required to dehydrate the intermediate hydrazone into the aromatic pyrazole.
Time 4–12 HoursMonitor by TLC (10% MeOH in DCM).[1] Disappearance of nitrile is key.[1]
Standard Workup (The "Happy Path")
  • Concentration: Remove volatiles (EtOH, water, excess hydrazine) under reduced pressure.[1]

  • Azeotropic Drying: Add Toluene (2x volume) to the residue and re-evaporate.[1] Critical for removing hydrazine.

  • Trituration: Add cold Diethyl Ether or Hexanes/EtOAc (9:1) to the oily residue.[1] Scratch the flask to induce crystallization.[1]

  • Filtration: Collect the solid.

Module 2: Troubleshooting & FAQs

Ticket #01: "My product is a dark, viscous oil and won't crystallize."

Diagnosis: The sec-butyl group introduces asymmetry, lowering the melting point compared to tert-butyl analogs. Residual solvent or hydrazine prevents lattice formation.[1]

Corrective Workflow:

  • High Vacuum: Place the oil on a high-vacuum manifold (<1 mbar) at 40°C for 4 hours.

  • The "Seed" Trick: If you lack seed crystals, dip a glass rod in the oil, withdraw it, and let it air dry/cool until a micro-crystal forms on the tip. Re-introduce this rod into the bulk oil while stirring.

  • Solvent Switch: Dissolve the oil in a minimum amount of DCM (Dichloromethane).[1] Add Hexane dropwise until cloudy.[1] Store at -20°C overnight.

  • HCl Salt Formation: If the free base refuses to solidify, convert it to the hydrochloride salt.[1]

    • Dissolve in Et2O.[1]

    • Bubble dry HCl gas or add 4M HCl in Dioxane.[1]

    • The salt is almost guaranteed to precipitate.[1]

Ticket #02: "NMR shows residual Hydrazine. How do I remove it?"

Diagnosis: Hydrazine hydrate boils at ~114°C and "sticks" to polar amines.[1] It is toxic and interferes with subsequent couplings (e.g., amide formation).

Corrective Workflow:

  • Method A (Azeotrope): As mentioned, strip with Toluene (boils at 110°C, forms azeotrope with hydrazine/water). Repeat 3 times.

  • Method B (Scavenging): If traces remain, dissolve crude in EtOAc and wash with saturated aqueous NaCl (Brine) .

    • Warning: Do NOT wash with acid; you will protonate the pyrazole and lose it to the aqueous layer.

  • Method C (High Temp): If the product is stable, heat the neat oil to 100°C under high vacuum for 1 hour.

Ticket #03: "I lost my product during the aqueous wash."

Diagnosis: 3-aminopyrazoles are water-soluble, especially if the pH is not controlled.[1]

Corrective Workflow:

  • Salting Out: Saturate the aqueous layer with solid NaCl .[1] This forces the organic product out of the water phase (Salting-out effect).

  • Solvent Choice: Use n-Butanol or IPA/CHCl3 (1:3) for extraction from water.[1] DCM and EtOAc are often too non-polar to recover the product efficiently from water.[1]

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor with DCM for 24 hours.[1]

Module 3: Advanced Purification Logic

When simple crystallization fails, use this logic flow to determine the next step.

Decision Tree: Workup Strategy

WorkupLogic Start Crude Reaction Mixture Evap Evaporate Volatiles (Azeotrope w/ Toluene) Start->Evap StateCheck Is Residue Solid or Oil? Evap->StateCheck Solid Solid Residue StateCheck->Solid Solid Oil Oily Residue StateCheck->Oil Oil Recryst Recrystallize (EtOH/Ether or EtOAc/Hex) Solid->Recryst Triturate Triturate w/ Cold Ether Scratch Glass Oil->Triturate Success1 Pure Product Recryst->Success1 Triturate->Success1 Crystallizes SaltForm Form HCl or Oxalate Salt Triturate->SaltForm Fails Column Flash Chromatography (DCM:MeOH:NH3) Triturate->Column Impure

Figure 1: Decision matrix for processing the crude aminopyrazole intermediate.

Chromatography Guidelines

If you must run a column, standard silica gel is acidic and will streak the amine.

  • Stationary Phase: Neutral Alumina (preferred) or Silica Gel (pre-treated).[1]

  • Mobile Phase: DCM : MeOH (95:5) + 1% Triethylamine (TEA) or 1% NH4OH .[1]

  • Pre-treatment: Flush the silica column with mobile phase containing TEA before loading the sample to deactivate acidic sites.[1]

Module 4: Chemical Data & Safety

Physicochemical Properties (Estimated)
PropertyValue/DescriptionNote
Appearance Waxy Solid or Viscous Oilsec-butyl group impedes packing.[1]
Melting Point 40–60 °C (Broad)Lower than tert-butyl analog (~70°C).[1]
Solubility Soluble in MeOH, EtOH, DMSO, DCM.Sparingly soluble in Water, Hexanes.[1]
pKa (Conjugate Acid) ~3.5–4.0Pyrazole N-2 is the protonation site.[1]
Safety Critical: Hydrazine
  • Hazard: Hydrazine hydrate is a suspected carcinogen and highly toxic.[1]

  • Destruction: Quench excess hydrazine in waste streams with Sodium Hypochlorite (Bleach) carefully (exothermic, evolves N2 gas).

  • Detection: Use Tollen's reagent (silver mirror) or simply smell (ammoniacal/fishy odor indicates presence).[1]

References

  • Organic Syntheses (General Aminopyrazole Method)

    • Title: 3(5)-Aminopyrazole[1][2][3][4]

    • Source: Org.[1][5][6][7] Synth. 1968, 48, 8.[1]

    • URL:[Link]

    • Relevance: Establishes the baseline reaction of hydrazine with nitriles.
  • Journal of Heterocyclic Chemistry (Regioselectivity)

    • Title: Regioselective synthesis of 3-amino-5-substituted pyrazoles.[1]

    • Source: J. Heterocyclic Chem., 1982, 19, 1267.
    • URL:[Link] (Journal Home)

    • Relevance: Discusses the tautomeric nature and workup of alkyl-substituted aminopyrazoles.
  • PubChem Compound Summary (Analog Data)

    • Title: 3-Amino-5-methylpyrazole (Physical Properties)
    • Source: PubChem[1][8]

    • URL:[Link]

    • Relevance: Provides solubility and melting point benchmarks for the homologous series.
  • Process Chemistry (Hydrazine Removal)

    • Title: Practical Process for the Preparation of 3-Amino-5-alkylpyrazoles.[1]

    • Source: Organic Process Research & Development (OPRD).[1]

    • Note: General industry standard practice for azeotropic removal of hydrazine using toluene/ethanol swaps.[1]

Sources

Validation & Comparative

Scaffold Liability Assessment: Cross-Reactivity Profiling of 3-sec-Butyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-sec-Butyl-1H-pyrazol-5-amine (CAS: 56367-25-0) is a high-value, privileged fragment scaffold used in Fragment-Based Drug Discovery (FBDD) targeting the ATP-binding site of protein kinases. Unlike its smaller analog (3-methyl) or its rigid congener (3-tert-butyl), the sec-butyl substituent offers a unique combination of lipophilicity, flexibility, and chirality that allows for nuanced exploration of the kinase "Gatekeeper" region.

This guide provides a technical framework for profiling the cross-reactivity of this scaffold. While it serves as a potent starting point for inhibitors of JNK3 , CDKs , and p38 MAPK , its ATP-mimetic core inherently predisposes it to promiscuity. Effective utilization requires early-stage "liability profiling" to distinguish between tractable polypharmacology and intractable non-selectivity.

Mechanistic Basis of Cross-Reactivity

To understand the profiling data, one must understand the binding mode. The pyrazole-5-amine core functions as a Type I kinase inhibitor anchor , mimicking the adenine ring of ATP.

The Hinge Binding Motif

The scaffold binds to the kinase hinge region via a bidentate hydrogen bond network:

  • Donor: The exocyclic amine (-NH2) donates a proton to the backbone carbonyl of the hinge residue (typically Gatekeeper+1).

  • Acceptor: The pyrazole nitrogen (N2) accepts a proton from the backbone amide nitrogen (typically Gatekeeper+3).

The Role of the sec-Butyl Group

The substituent at the 3-position (C3) projects into the hydrophobic pocket adjacent to the Gatekeeper residue.

  • Steric Fit: The sec-butyl group is bulky enough to displace conserved water molecules, gaining entropy-driven affinity.

  • Chirality: The sec-butyl group introduces a chiral center (R/S). In many kinases, one enantiomer will optimally fill the hydrophobic pocket, while the other may clash with the Gatekeeper residue or the catalytic spine (C-spine), leading to differential cross-reactivity profiles between enantiomers.

HingeBinding Scaffold 3-sec-Butyl-1H-pyrazol-5-amine Hinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bond (Donor: -NH2) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper Van der Waals (sec-Butyl Group) ATP_Site ATP Binding Site Scaffold->ATP_Site Competitive Inhibition Hinge->Scaffold H-Bond (Acceptor: Pyrazole N)

Figure 1: Schematic interaction map of the pyrazole-amine scaffold within the kinase ATP pocket. The sec-butyl group probes the Gatekeeper region, a key determinant of selectivity.

Comparative Profiling: The Substituent Effect

The choice of the C3-substituent dictates the "selectivity floor" of your library. The table below compares the sec-butyl variant against standard alternatives.

Feature3-Methyl-1H-pyrazol-5-amine3-tert-Butyl-1H-pyrazol-5-amine3-sec-Butyl-1H-pyrazol-5-amine
Steric Bulk Low (Small)High (Spherical/Rigid)Medium (Branched/Flexible)
Selectivity Potential Low. Fits almost all kinases. High risk of "Frequent Hitter" behavior.High. Clashes with kinases having large Gatekeepers (e.g., T790M mutants).Tunable. Can adapt to medium-sized pockets; chirality offers vector diversity.
Ligand Efficiency (LE) Very High (but non-selective)ModerateHigh
Lipophilicity (cLogP) ~0.3~1.9~1.9
Primary Liability Promiscuity (Pan-kinase binder)Solubility / Steric ClashEnantiomeric separation required
Key Targets CDKs, Aurora, GSK3p38 MAPK, B-Raf, LRRK2JNK3, PCTAIRE (CDK16), VEGFR2

Expert Insight: Use the sec-butyl scaffold when the tert-butyl analog is inactive due to steric clashes, but the methyl analog is too promiscuous. The sec-butyl group allows the molecule to "wiggle" into the hydrophobic back-pocket better than the rigid tert-butyl.

Experimental Protocol: Cross-Reactivity Profiling

For a fragment-sized scaffold like 3-sec-butyl-1H-pyrazol-5-amine, standard biochemical IC50 assays at 10 µM are often insufficient due to low affinity (high µM to mM Kd). Differential Scanning Fluorimetry (DSF) is the validated method for assessing this scaffold's binding profile.

Protocol: Thermal Shift Liability Screen

Objective: Determine the "Selectivity Entropy" (number of kinases stabilized) of the scaffold.

Materials:

  • Compound: 3-sec-Butyl-1H-pyrazol-5-amine (High purity >98%, racemate or enantiopure).

  • Protein Panel: A diverse panel of ~50 kinases (representative of the kinome dendrogram).

  • Dye: SYPRO Orange (5000x stock).

Workflow:

  • Preparation: Dilute compound to 1 mM in DMSO (50x stock). Final assay concentration: 20 µM (higher than typical drug screening to detect fragment binding).

  • Mix: In a 384-well PCR plate, mix:

    • 2 µL Compound (20 µM final)

    • 18 µL Kinase + Dye Mix (0.1 mg/mL kinase, 5x SYPRO Orange in HEPES buffer).

  • Control: Run DMSO-only (Negative) and Staurosporine (Positive) controls.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Hit:

      
      .
      
    • Strong Binder:

      
      .
      

Data Interpretation:

  • High Selectivity: Hits < 5% of panel (Ideal).

  • Moderate Promiscuity: Hits 5–15% of panel (Manageable; requires elaboration).

  • Pan-Assay Interference: Hits > 20% of panel (Flag as "Frequent Hitter"; reconsider scaffold).

ProfilingWorkflow Step1 Scaffold Acquisition (Racemic vs. Enantiopure) Step2 DSF / Thermal Shift Assay (20 µM, 48-Kinase Panel) Step1->Step2 Decision Hit Rate? Step2->Decision Outcome1 < 5% Hits (Selective Anchor) Decision->Outcome1 Outcome2 5-20% Hits (Privileged Scaffold) Decision->Outcome2 Outcome3 > 20% Hits (Promiscuous/PAINS) Decision->Outcome3 NextStep Proceed to Crystallography (Define Vector) Outcome1->NextStep Outcome2->NextStep

Figure 2: Decision tree for assessing scaffold viability based on thermal shift data.

Known Cross-Reactivity Profile

Based on structural homology and literature data for 3-alkyl-pyrazol-5-amines, the 3-sec-butyl scaffold exhibits specific liabilities toward the following kinase families. These should be prioritized in your counter-screening panel.

  • JNK Family (JNK1, JNK2, JNK3):

    • Mechanism:[1][2][3] The pyrazole amine is a classic JNK hinge binder. The sec-butyl group provides partial selectivity for JNK3 over JNK1 due to subtle differences in the Gatekeeper region [1, 2].

  • Cyclin-Dependent Kinases (CDK2, CDK16/PCTAIRE):

    • Liability: High.[2][3] The ATP pockets of CDKs are highly conserved and accommodate the pyrazole core readily. 3-amino-pyrazole derivatives are established inhibitors of the PCTAIRE family [3].

  • Aurora Kinases (Aurora A/B):

    • Liability: Moderate.[4][5] Often requires a larger aromatic system for high affinity, but the fragment may show weak binding.

  • p38 MAPK:

    • Mechanism:[1][2] The sec-butyl group can induce the "DFG-out" conformation in some contexts, but primarily binds the active "DFG-in" state.

Recommendation: If your target is not one of the above, you must run a counter-screen against CDK2 and JNK1 immediately, as these are the most likely off-targets for this scaffold.

References

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020). Relevance: Establishes the 3-alkyl-pyrazole scaffold as a selective JNK3 anchor.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: Molecules (2023).[1][2][6] Relevance: Comprehensive review of FDA-approved pyrazole kinase inhibitors and their binding modes.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: Molecules (2019). Relevance: Details the SAR of 3-substituted pyrazoles against CDK16/PCTAIRE and the impact of alkyl side chains on selectivity.

  • How Ligands Interact with the Kinase Hinge. Source: Journal of Medicinal Chemistry (2021). Relevance: Structural analysis of the hydrogen bond networks formed by adenine-mimetic scaffolds.

Sources

Comparing the efficacy of 3-sec-Butyl-1H-pyrazol-5-amine with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 3-sec-Butyl-1H-pyrazol-5-amine (CAS: 56367-25-0), hereafter referred to as 3-sBu-PA , not merely as a standalone reagent, but as a privileged pharmacophore in the design of kinase and protease inhibitors.

While often categorized as a chemical building block, the 3-sBu-PA scaffold distinguishes itself from generic pyrazoles (e.g., 3-methyl or 3-phenyl analogs) by providing a specific steric bulk (the sec-butyl group) that optimizes hydrophobic interactions in the ATP-binding pockets of kinases (e.g., JNK3, CDK16) and the S1 specificity pockets of serine proteases (e.g., Thrombin).

Executive Summary & Mechanism of Action

The Core Advantage: The efficacy of 3-sBu-PA lies in its dual-functionality:

  • Hinge Binding (Kinases): The aminopyrazole motif (

    
     and 
    
    
    
    ) acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.
  • Hydrophobic Filling (Selectivity): The 3-sec-butyl substituent is critical. Unlike a methyl group (too small) or a phenyl group (too rigid/planar), the sec-butyl group offers a flexible, chiral hydrophobic bulk that fills the "gatekeeper" regions or hydrophobic back-pockets of enzymes like JNK3 and CDK16 , significantly enhancing selectivity over homologous isoforms.

Mechanism Visualization

The following diagram illustrates the scaffold's binding mode compared to a generic ATP-mimetic.

BindingMechanism Scaffold 3-sec-Butyl-1H-pyrazol-5-amine (3-sBu-PA) Hinge ATP Hinge Region (Glu-Leu-Cys) Scaffold->Hinge H-Bonding (Bidentate) Pocket Hydrophobic Back-Pocket (Selectivity Filter) Scaffold->Pocket sec-Butyl Steric Fit (Van der Waals) Target Target Inhibition (JNK3 / CDK16 / Thrombin) Hinge->Target Blocks ATP Pocket->Target Enforces Isoform Selectivity

Caption: Fig 1. Mechanistic contribution of the 3-sBu-PA scaffold. The sec-butyl group (yellow path) is the key differentiator for selectivity compared to standard pyrazoles.

Comparative Efficacy Data

The following data compares inhibitors derived from the 3-sBu-PA scaffold against industry-standard controls. The data highlights the "Scaffold Effect"—how the specific substitution pattern improves potency.

Case Study A: JNK3 Inhibition (Neurodegeneration)

Context: JNK3 is a target for Alzheimer's. Selectivity against JNK1/2 is the major challenge. Comparison: 3-sBu-PA derivatives vs. SP600125 (Standard Pan-JNK inhibitor).

Compound ClassCore Scaffold

(JNK3)
Selectivity (JNK3 vs JNK1)Status
3-sBu-PA Derivative 3-alkyl-pyrazol-5-amine 227 nM >20-fold Lead Series
SP600125Anthrapyrazolone40 nM< 5-fold (Poor)Reference Tool
3-Methyl Analog3-Methyl-pyrazol-5-amine> 1000 nMNon-selectiveInactive Control

Insight: The sec-butyl (or similar bulky alkyl) group is essential. The 3-methyl analog loses potency, proving that the hydrophobic filling provided by the butyl chain is the driver of efficacy.

Case Study B: Thrombin Inhibition (Anticoagulation)

Context: Direct Thrombin Inhibitors (DTIs). Comparison: Pyrazole-based S1 binders vs. Dabigatran (Marketed).

Inhibitor TypeKey Pharmacophore

/

MechanismBioavailability
Pyrazole-5-amine 3-Substituted Pyrazole 16 nM Serine Trap (Covalent) High (Oral)
DabigatranBenzimidazole4.5 nMReversible CompetitiveLow (Requires Prodrug)
3-Cyclohexyl AnalogPyrazole-5-amine> 5000 nMSteric ClashN/A

Insight: While Dabigatran is more potent, the pyrazole-based inhibitors offer a "Serine Trapping" mechanism. Note the "Goldilocks" effect: The sec-butyl/pyridyl substituents fit (16 nM), whereas the larger cyclohexyl group causes a steric clash (>5 µM), rendering it inactive.

Experimental Protocols

To validate the efficacy of this scaffold in your own library, follow these self-validating protocols.

Protocol A: One-Pot "Green" Synthesis of 3-sBu-PA Derivatives

Rationale: Traditional pyrazole synthesis requires harsh hydrazines. This modern solvent-free approach ensures high yield and purity for SAR screening.

  • Reagents: Mix 3-sec-Butyl-1H-pyrazol-5-amine (1.0 eq) with the desired aldehyde (e.g., p-methoxybenzaldehyde, 1.0 eq).

  • Condensation: Heat at 120°C for 2 hours in an open-topped tube (Solvent-Free).

    • Checkpoint: Monitor TLC for disappearance of the amine spot.

  • Reduction: Dissolve the resulting imine melt in MeOH. Add

    
     (2.0 eq) portion-wise. Stir for 1 hour.
    
  • Workup: Quench with water, extract with EtOAc.

  • Validation: NMR should show the disappearance of the imine proton (~8.5 ppm) and appearance of the benzylic amine (

    
    ) doublet.
    
Protocol B: Kinase Selectivity Profiling (JNK3 vs JNK1)

Rationale: To confirm the "Scaffold Effect" of the sec-butyl group.

  • Assay Platform: FRET-based LanthaScreen or Z'-LYTE (Invitrogen).

  • Enzyme Prep: Incubate JNK3 (10 ng/well) and JNK1 (control) with ATP (

    
     concentration).
    
  • Dosing: Treat with 3-sBu-PA derivative (10-point dilution, 10 µM to 0.1 nM).

  • Readout: Measure phosphorylation of the substrate (e.g., ATF2).

  • Calculation: Plot % Inhibition vs. Log[Compound].

    • Success Criteria:

      
       (JNK3) < 500 nM; Selectivity Ratio (JNK1/JNK3) > 10.
      
Workflow Visualization

ExperimentalWorkflow cluster_synthesis Synthesis Phase cluster_validation Validation Phase Step1 Reactants: 3-sBu-PA + Aldehyde Step2 Heat 120°C (2h) Solvent-Free Step1->Step2 Step3 Reductive Amination (NaBH4 / MeOH) Step2->Step3 Step4 Kinase Assay (JNK3) Step3->Step4 Step5 Selectivity Check (vs JNK1) Step4->Step5 Step6 Hit Confirmation (IC50 < 500nM) Step5->Step6

Caption: Fig 2. Integrated workflow for synthesizing and validating 3-sBu-PA derivatives.

Expert Analysis & Recommendations

Why choose 3-sec-Butyl-1H-pyrazol-5-amine?

  • Chirality: The sec-butyl group possesses a chiral center. In advanced drug development, separating the (R) and (S) enantiomers of this scaffold often yields a "eutomer" (active isomer) with 2-10x higher potency than the racemate.

  • Lipophilic Efficiency (LipE): This scaffold adds necessary lipophilicity without excessive molecular weight (MW ~139 g/mol ), leaving ample room for "growing" the molecule towards the solvent front to improve solubility—a key advantage over heavier kinase scaffolds.

Recommendation: For researchers targeting CDK16 or JNK3 , use 3-sec-Butyl-1H-pyrazol-5-amine as the starting fragment. Prioritize the synthesis of sulfonamide derivatives (at the amine) or pyrimidine-fusions, as these have shown the highest clinical relevance in the cited literature.

References
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Source: National Institutes of Health (NIH) / PubMed Link:[Link](Note: Representative link to JNK3 pyrazole research)

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family (CDK16). Source: PMC / NIH Link:[Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action. Source: MDPI Molecules Link:[Link]

  • Efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Source: MDPI Link:[Link]

  • 3-sec-Butyl-1H-pyrazol-5-amine (Product Specification & CAS Data). Source: Oakwood Chemical / Sigma-Aldrich Link:[Link]

Orthogonal Assays to Confirm 3-sec-Butyl-1H-pyrazol-5-amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Fragment-Based Hit Validation

Executive Summary

3-sec-Butyl-1H-pyrazol-5-amine is a privileged chemical scaffold, widely recognized in medicinal chemistry as a "hinge-binding" fragment for kinase inhibitors (e.g., Aurora Kinases, CDKs, PLK1). Due to its low molecular weight (~139 Da) and capacity for hydrogen bonding, it frequently appears as a "hit" in fragment-based drug discovery (FBDD) campaigns.

However, its small size and physicochemical properties make it susceptible to assay interference , including colloidal aggregation and fluorescence quenching. Confirming its activity requires a rigorous orthogonal validation workflow that moves beyond simple enzymatic inhibition to prove direct physical binding and cellular target engagement.

This guide outlines the definitive orthogonal assays required to validate this molecule, comparing the industry-standard ADP-Glo™ Kinase Assay against biophysical (SPR ) and cellular (NanoBRET™ ) alternatives.

Primary vs. Orthogonal Assay Comparison

The following table contrasts the primary screening method with necessary orthogonal confirmation steps.

FeaturePrimary Assay: ADP-Glo™ (Biochemical) Orthogonal 1: SPR (Biophysical) Orthogonal 2: NanoBRET™ (Cellular)
Principle Measures ADP production (Enzymatic Activity)Measures Refractive Index Change (Mass Binding)Measures Energy Transfer (Target Engagement)
Readout Luminescence (Indirect)Sensorgram (Direct)BRET Ratio (Direct in Live Cells)
False Positive Risk High (Fluorescence interference, Aggregation)Low (Can detect non-specific binding)Low (Requires membrane permeability)
Throughput High (HTS)MediumMedium-High
Key Insight "Does it stop the enzyme?""Does it physically bind?""Does it bind inside the cell?"
Cost/Well $

$

Detailed Experimental Protocols

A. Primary Screen: ADP-Glo™ Kinase Assay

Objective: Quantify the inhibition of ATP-to-ADP conversion by the target kinase (e.g., Aurora A).

Mechanism: This assay is coupled. The kinase reaction produces ADP. The first reagent depletes remaining ATP. The second reagent converts ADP back to ATP, which drives a luciferase reaction.

Protocol:

  • Preparation: Dilute 3-sec-Butyl-1H-pyrazol-5-amine in DMSO (10 mM stock). Prepare 10-point dose-response curves (Start: 100 µM, 1:3 dilution).

  • Kinase Reaction: In a 384-well white plate, mix:

    • 2 µL Compound.

    • 4 µL Kinase (e.g., Aurora A, 2 ng/well).

    • 4 µL Substrate/ATP Mix (10 µM ATP, 20 µM Kemptide).

  • Incubation: Incubate at Room Temperature (RT) for 60 min.

  • Depletion: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min at RT (stops kinase, depletes ATP).

  • Detection: Add 20 µL Kinase Detection Reagent. Incubate 30 min at RT.

  • Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).

  • Validation Check: Include 0.01% Triton X-100 in the buffer. If potency drops significantly, the compound may be an aggregator (false positive).

B. Orthogonal Assay 1: Surface Plasmon Resonance (SPR)

Objective: Confirm direct physical binding and determine binding kinetics (


, 

,

). Essential for fragments.

Why this is critical: Biochemical assays cannot distinguish between a competitive inhibitor and a compound that denatures the protein. SPR visualizes the binding event in real-time.

Protocol (Biacore 8K/T200):

  • Immobilization: Immobilize biotinylated Target Kinase (Avidin capture) or His-tagged Kinase (NTA capture) on a sensor chip (CM5 or SA) to ~2000 RU. Reference channel: Biotinylated BSA or empty flow cell.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, 2% DMSO). Crucial: Match DMSO exactly between running buffer and samples.

  • Injection: Inject 3-sec-Butyl-1H-pyrazol-5-amine at 6 concentrations (e.g., 0, 3.12, 6.25, 12.5, 25, 50, 100 µM).

    • Contact time: 60s.

    • Dissociation time: 120s.

    • Flow rate: 30 µL/min.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

  • Success Criteria:

    • Square wave binding (fast on/off) is typical for low affinity fragments.

    • 
       should match theoretical stoichiometry (1:1). Super-stoichiometric binding indicates aggregation.
      
C. Orthogonal Assay 2: NanoBRET™ Target Engagement (TE)

Objective: Prove the molecule penetrates the cell membrane and binds the kinase in a physiological environment.

Mechanism: The kinase is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer binds the kinase (BRET signal). The test compound competes with the tracer, causing a loss of BRET signal.

Protocol:

  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase fusion plasmid. Plate 20,000 cells/well in 96-well non-binding plates.

  • Tracer Addition: Add Kinase Tracer K-5 (or optimized tracer) at

    
     concentration.
    
  • Treatment: Add 3-sec-Butyl-1H-pyrazol-5-amine (Dose-response).

  • Incubation: 2 hours at 37°C / 5% CO2.

  • Read: Add NanoBRET™ Substrate. Measure Donor (460 nm) and Acceptor (610 nm) emission.

  • Calculation: Calculate mBRET ratio. Plot IC50.

  • Significance: If the biochemical IC50 is 100 nM but NanoBRET is >10 µM, the compound likely has poor permeability or is being effluxed.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating this specific pyrazole fragment.

ValidationWorkflow Hit 3-sec-Butyl-1H-pyrazol-5-amine (Fragment Hit) Primary Primary Screen (ADP-Glo) Hit->Primary Initial IC50 Detergent Detergent Test (+0.01% Triton) Primary->Detergent Activity Confirmed SPR Biophysical: SPR (Direct Binding) Detergent->SPR Potency Retained Discard Artifact (Aggregator/False Pos) Detergent->Discard Potency Lost (Aggregation) NanoBRET Cellular: NanoBRET (Target Engagement) SPR->NanoBRET 1:1 Binding Fast Kinetics SPR->Discard Super-stoichiometric (Non-specific) Decision Valid Lead Candidate NanoBRET->Decision IC50 Correlates with Biochem NanoBRET->Discard No Cellular Binding

Caption: Figure 1. Step-wise orthogonal validation workflow to filter false positives and confirm fragment activity.

Mechanistic Context: The "Hinge Binder"

To understand why this molecule works, we must visualize its interaction at the kinase active site. 3-sec-Butyl-1H-pyrazol-5-amine mimics the adenine ring of ATP.

Mechanism Kinase Kinase Active Site (Hinge Region) ATP ATP (Natural Ligand) ATP->Kinase Phosphorylation (Substrate Turnover) Inhibitor 3-sec-Butyl-1H-pyrazol-5-amine Inhibitor->Kinase Competitive Binding (Blocks ATP) Hbond Hydrogen Bonds (Glu/Leu Backbone) Inhibitor->Hbond Donor/Acceptor Motif Hbond->Kinase Stabilization

Caption: Figure 2. Mechanism of Action. The pyrazole amine competes with ATP for the kinase hinge region.

Scientific Commentary & Troubleshooting

The "Aggregator" Artifact: Small hydrophobic fragments like 3-sec-Butyl-1H-pyrazol-5-amine are prone to forming colloidal aggregates that sequester enzymes, leading to false positives in biochemical assays.

  • Solution: Always run the primary assay with and without 0.01% Triton X-100 or Tween-20. Real inhibitors are unaffected; aggregators lose activity.

The "Fluorescence" Artifact: Aminopyrazoles can sometimes fluoresce in the blue/green spectrum.

  • Solution: Avoid standard fluorescence intensity (FI) assays. Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Luminescence (ADP-Glo) where the readout is time-delayed or spectral-shifted to avoid compound interference.

SAR Expansion: Once activity is confirmed, the "3-sec-butyl" group is often modified to improve potency. The "amine" group is usually preserved to maintain the critical hydrogen bond to the kinase hinge residue (often the backbone carbonyl of a Glu or Leu).

References

  • Vertex Pharmaceuticals. "Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases." Nature Medicine, 2004.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Guide." Promega Technical Manual.

  • Hubbard, R. E. "Fragment-based drug discovery: the importance of high-quality molecule libraries." Current Opinion in Chemical Biology, 2008.

  • Robers, M. B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2015.

  • Selleck Chemicals. "Aurora A Selective Inhibitors: Structural Classes." Selleckchem Product Guide.

In Vivo Efficacy of 3-sec-Butyl-1H-pyrazol-5-amine: A Comparative Guide for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the in vivo validation of 3-sec-Butyl-1H-pyrazol-5-amine, a novel pyrazole derivative, as a potential anti-inflammatory agent. We will objectively compare its performance with a standard-of-care alternative, providing supporting experimental designs and data interpretation strategies for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] Several marketed non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, are based on a pyrazole scaffold and exert their therapeutic effects through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][6][7] 3-sec-Butyl-1H-pyrazol-5-amine is a novel compound within this class, and this guide outlines a robust in vivo strategy to ascertain its anti-inflammatory efficacy.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Based on the established pharmacology of related pyrazole compounds, we hypothesize that 3-sec-Butyl-1H-pyrazol-5-amine functions as a selective inhibitor of the COX-2 enzyme.[3][6][7]

During an inflammatory response, pro-inflammatory stimuli trigger the upregulation of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins, most notably prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[8][9][10][11] By selectively inhibiting COX-2, 3-sec-Butyl-1H-pyrazol-5-amine is expected to reduce the production of these pro-inflammatory prostaglandins, thereby alleviating the signs of inflammation.[6][7][12]

COX2_Pathway A Inflammatory Stimuli (e.g., Cytokines, LPS) B Upregulation of COX-2 Expression A->B D COX-2 Enzyme B->D C Arachidonic Acid E Prostaglandin H2 (PGH2) C->E Catalyzed by D->E F Prostaglandin E2 (PGE2) E->F G Inflammation (Pain, Swelling, Redness) F->G H 3-sec-Butyl-1H-pyrazol-5-amine (Hypothesized Inhibitor) H->D Inhibits

Caption: Hypothesized COX-2 signaling pathway and the inhibitory action of 3-sec-Butyl-1H-pyrazol-5-amine.

Comparative In Vivo Study Design

To validate the anti-inflammatory efficacy of 3-sec-Butyl-1H-pyrazol-5-amine, we propose a head-to-head comparison with Celecoxib, a well-established selective COX-2 inhibitor, in the carrageenan-induced paw edema model in rats. This model is a widely accepted and reproducible assay for acute inflammation.[13][14][15][16][17]

Parameter Description
Test Compound 3-sec-Butyl-1H-pyrazol-5-amine
Comparator Celecoxib
Vehicle Control 0.5% Carboxymethylcellulose (CMC) in saline
Animal Model Male Wistar rats (180-200g)
Inflammatory Agent 1% Carrageenan solution in saline
Primary Endpoint Paw volume measurement
Secondary Endpoint Prostaglandin E2 (PGE2) levels in paw tissue

Experimental Protocols

The following is a detailed, step-by-step methodology for the proposed in vivo study.

Experimental_Workflow cluster_pre Pre-treatment Phase cluster_treat Treatment & Induction cluster_post Post-treatment Analysis A Acclimatize Rats (7 days) B Randomize into Groups (n=6 per group) A->B C Baseline Paw Volume Measurement B->C D Oral Administration: - Vehicle - Celecoxib - Test Compound C->D E 1-hour Interval D->E F Inject Carrageenan (0.1 mL, 1%) into right hind paw E->F G Measure Paw Volume at 1, 2, 3, 4, 5 hours F->G H Euthanize Rats (at 5 hours) G->H I Collect Paw Tissue H->I J Analyze PGE2 Levels (ELISA) I->J

Caption: Experimental workflow for the in vivo validation of 3-sec-Butyl-1H-pyrazol-5-amine.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least 7 days under standard laboratory conditions.

    • Randomly assign rats to the following groups (n=6 per group):

      • Group 1: Vehicle Control (0.5% CMC)

      • Group 2: Positive Control (Celecoxib, e.g., 10 mg/kg)

      • Group 3: Test Compound (3-sec-Butyl-1H-pyrazol-5-amine, Dose 1, e.g., 10 mg/kg)

      • Group 4: Test Compound (3-sec-Butyl-1H-pyrazol-5-amine, Dose 2, e.g., 30 mg/kg)

  • Drug Administration:

    • Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.[14]

    • Administer the respective treatments orally (p.o.) in a volume of 10 mL/kg.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13][16]

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The peak inflammatory response is typically observed around 5 hours.[15][17]

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

  • Biochemical Analysis:

    • At the end of the 5-hour observation period, euthanize the rats.

    • Dissect the inflamed paw tissue and homogenize it.

    • Measure the concentration of PGE2 in the tissue homogenates using a commercially available ELISA kit, following the manufacturer's instructions.

Data Presentation and Interpretation

The following tables present illustrative data to demonstrate how the results of this study can be effectively summarized and interpreted.

Table 1: Effect of 3-sec-Butyl-1H-pyrazol-5-amine on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 5 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Celecoxib100.38 ± 0.0355.3%
3-sec-Butyl-1H-pyrazol-5-amine100.45 ± 0.0447.1%
3-sec-Butyl-1H-pyrazol-5-amine300.32 ± 0.0262.4%
p < 0.05 compared to Vehicle Control

Table 2: Effect of 3-sec-Butyl-1H-pyrazol-5-amine on PGE2 Levels in Inflamed Paw Tissue

Treatment GroupDose (mg/kg)PGE2 Concentration (pg/mg tissue) (Mean ± SEM)% Reduction in PGE2
Vehicle Control-150.2 ± 12.5-
Celecoxib1065.8 ± 8.156.2%
3-sec-Butyl-1H-pyrazol-5-amine1078.1 ± 9.348.0%
3-sec-Butyl-1H-pyrazol-5-amine3059.5 ± 7.560.4%
p < 0.05 compared to Vehicle Control

Interpretation:

  • A statistically significant reduction in paw volume in the groups treated with 3-sec-Butyl-1H-pyrazol-5-amine, comparable to or exceeding that of Celecoxib, would indicate potent anti-inflammatory activity.

  • A dose-dependent inhibition of edema would further strengthen the evidence of the compound's efficacy.

  • A significant decrease in PGE2 levels in the paw tissue of the treated groups would provide mechanistic support for the hypothesis that 3-sec-Butyl-1H-pyrazol-5-amine acts by inhibiting the COX-2 pathway.

Scientific Integrity and Logic

  • Expertise & Experience: The choice of the carrageenan-induced paw edema model is based on its extensive validation and relevance for screening acute anti-inflammatory drugs.[18][19][20][21][22] The selection of Celecoxib as a comparator is logical, as it is a clinically successful pyrazole-based selective COX-2 inhibitor, providing a relevant benchmark for efficacy.[6][23][24]

  • Trustworthiness: The inclusion of both a vehicle control and a positive control group is crucial for validating the experimental system. The vehicle control ensures that the observed effects are not due to the administration vehicle itself, while the positive control (Celecoxib) confirms the sensitivity of the assay to a known anti-inflammatory agent. Randomization of animals into groups minimizes selection bias.

References

  • Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. PubMed. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Preprints.org. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition. [Link]

  • Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PMC. [Link]

  • The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

Sources

Assessing the Selectivity of 3-sec-Butyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists

Executive Summary: The "Goldilocks" Scaffold

3-sec-Butyl-1H-pyrazol-5-amine is not merely a building block; it is a privileged pharmacophore widely utilized in the design of kinase inhibitors (e.g., Bcr-Abl, Aurora kinases) and anti-inflammatory agents (COX-2).

Its selectivity profile is defined by two unique structural characteristics that distinguish it from standard alternatives like methyl- or tert-butyl-pyrazoles:

  • Chirality-Driven Specificity: Unlike the achiral tert-butyl or cyclopropyl analogs, the sec-butyl group introduces a chiral center adjacent to the aromatic ring. This allows for the exploration of stereoselective binding pockets, offering a higher ceiling for target selectivity.

  • Steric "Goldilocks" Zone: The sec-butyl group provides a hydrophobic bulk intermediate between the compact isopropyl and the spherical, rigid tert-butyl group, allowing it to fit into adaptable hydrophobic pockets (e.g., the Gatekeeper region in kinases) without incurring the steric clash often seen with larger substituents.

This guide details the methodology for assessing the selectivity of this scaffold, comparing it against standard structural analogs, and providing protocols for its chiral resolution and biological profiling.

Comparative Analysis: Structural Alternatives

In Fragment-Based Drug Discovery (FBDD), the choice of the 3-position substituent on the pyrazole ring dictates the physicochemical profile and selectivity ceiling of the final inhibitor.

Table 1: Comparative Performance of Pyrazole-5-amine Scaffolds

Feature3-sec-Butyl (Target) 3-tert-Butyl (Alternative A)3-Cyclopropyl (Alternative B)3-Methyl (Alternative C)
Steric Profile Flexible, Chiral Rigid, Spherical, AchiralFlat, Rigid, AchiralCompact, Achiral
Hydrophobicity (cLogP) ~1.8 (Moderate) ~1.9 (High)~0.9 (Low)~0.2 (Very Low)
Selectivity Potential High (Enantiomers probe different sub-pockets)Medium (Good fit, but binary: fits or clashes)Low (Promiscuous binding)Very Low (Too small for specific interactions)
Metabolic Liability Benzylic oxidation (potential)StableCYP inhibition riskStable
Primary Application Gatekeeper mutant targeting (e.g., T315I)General hydrophobic pocketsSolvent-front interactionsFragment starting points
Why Choose 3-sec-Butyl?
  • The Enantiomeric Advantage: When assessing selectivity, the racemic mixture of 3-sec-butyl-1H-pyrazol-5-amine often shows "average" potency. However, resolving the (R)- and (S)- enantiomers frequently reveals that one isomer is 10-100x more potent and selective. The sec-butyl group allows the molecule to conform to the shape of the hydrophobic pocket (induced fit) better than the rigid tert-butyl group.

Mechanistic Insight: The Selectivity Pathway

To understand how to assess the selectivity, one must visualize the binding mode. In kinase inhibitors, the aminopyrazole motif typically binds to the hinge region via a bidentate hydrogen bond (Donor-Acceptor). The substituent at the 3-position projects into the hydrophobic back pocket (often near the Gatekeeper residue).

Diagram 1: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for selecting the 3-sec-butyl scaffold over alternatives based on the target's pocket architecture.

SAR_Logic Start Target Pocket Analysis Pocket_Type Is the Hydrophobic Pocket Rigid or Adaptable? Start->Pocket_Type Rigid_Large Large, Spherical Pocket Pocket_Type->Rigid_Large Rigid Rigid_Small Small/Flat Pocket Pocket_Type->Rigid_Small Restricted Adaptable Adaptable/Chiral Pocket Pocket_Type->Adaptable Flexible/Unknown Select_tBu Select 3-tert-Butyl (Max Hydrophobic Contact) Rigid_Large->Select_tBu Select_Cyc Select 3-Cyclopropyl (Avoid Steric Clash) Rigid_Small->Select_Cyc Select_secBu Select 3-sec-Butyl (Explore Stereoselectivity) Adaptable->Select_secBu Validation REQUIRED: Chiral Resolution ((R) vs (S) profiling) Select_secBu->Validation Critical Step

Caption: Decision tree for scaffold selection. The 3-sec-butyl moiety is the preferred choice for adaptable pockets requiring stereochemical probing.

Experimental Protocols for Selectivity Assessment

To objectively assess the selectivity of 3-sec-butyl-1H-pyrazol-5-amine, you cannot rely on the racemic mixture. The following workflow ensures data integrity.

Protocol A: Chiral Resolution (Mandatory Pre-cursor)

Before biological testing, the enantiomers must be separated.

  • Method: Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: CO2 / Methanol (80:20) with 0.1% Diethylamine (DEA).

  • Detection: UV at 254 nm.

  • Validation: Re-inject fractions to confirm >98% Enantiomeric Excess (ee).

Protocol B: Differential Scanning Fluorimetry (Thermal Shift Assay)

Use this to screen the fragment against a panel of kinases to determine "Promiscuity vs. Selectivity".

Materials:

  • Recombinant Kinase Domains (e.g., Aurora A, CDK2, BRAF).

  • Sypro Orange Dye.

  • Compound: 3-sec-butyl-1H-pyrazol-5-amine (Racemic, R-isomer, S-isomer).

Workflow:

  • Preparation: Mix protein (2 µM) + Sypro Orange (5x) + Compound (100 µM) in reaction buffer (HEPES pH 7.5).

  • Control: Include DMSO (negative control) and Staurosporine (positive control).

  • Execution: Run melt curve from 25°C to 95°C (1°C/min ramp) in a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • 
      :  Significant binding.
      
    • Selectivity Metric: Compare

      
       across the panel. A selective binder will show high 
      
      
      
      for 1-2 targets and
      
      
      for others.
Protocol C: Competitive Binding Assay (TR-FRET)

Quantify the affinity (


) of the specific enantiomer.
  • Tracer: Use a biotinylated kinase tracer (e.g., Kinase Tracer 236).

  • Antibody: Eu-labeled anti-GST or anti-His antibody.

  • Incubation: Incubate Kinase + Antibody + Tracer + 3-sec-butyl-pyrazole (serial dilution) for 1 hour.

  • Readout: Measure FRET signal (Excitation 340 nm, Emission 665/615 nm).

  • Result: A shift in

    
     between the (R) and (S) enantiomers confirms that the selectivity is driven by the specific fit of the sec-butyl group in the pocket.
    

Visualizing the Selectivity Workflow

The following diagram outlines the rigorous process required to validate the selectivity of this specific compound, moving from chemical synthesis to biological validation.

Workflow Syn Synthesis (Racemic 3-sec-butyl) SFC Chiral SFC Separation Syn->SFC Iso_R Isomer 1 (e.g., R-form) SFC->Iso_R Iso_S Isomer 2 (e.g., S-form) SFC->Iso_S Screen Kinase Panel (DSF / Tm Shift) Iso_R->Screen Iso_S->Screen Data Selectivity Profile (Heatmap) Screen->Data Compare Delta Tm

Caption: Workflow for deconvoluting the selectivity of chiral pyrazole fragments.

References

  • Fabbro, D., et al. (2012). "Targeting Cancer with Small-Molecule Kinase Inhibitors." Methods in Molecular Biology. Link

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry. Link

  • Bembenek, M. E., et al. (2005). "Kinase Assays in Drug Discovery." Assay Guidance Manual. Link

  • PDB Entry 2WTJ : Crystal structure of CDK2 in complex with a pyrazole-based inhibitor, demonstrating the binding mode of the 3-substituent in the hydrophobic pocket. Link

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